molecular formula C16H14N2O9S B1148469 Alexa Fluor 350 CAS No. 200554-19-4

Alexa Fluor 350

カタログ番号: B1148469
CAS番号: 200554-19-4
分子量: 410.4 g/mol
InChIキー: IKYJCHYORFJFRR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

BF 350, SE is a chemical reagent intended for research and laboratory use. Its specific applications, mechanism of action, and physicochemical properties are areas of active scientific investigation. Researchers are encouraged to consult the primary scientific literature for detailed study protocols and data. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Ensure all safety data sheets and handling protocols are reviewed prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

200554-19-4

分子式

C16H14N2O9S

分子量

410.4 g/mol

IUPAC名

7-amino-3-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid

InChI

InChI=1S/C16H14N2O9S/c1-7-8-4-12(28(23,24)25)10(17)6-11(8)26-16(22)9(7)5-15(21)27-18-13(19)2-3-14(18)20/h4,6H,2-3,5,17H2,1H3,(H,23,24,25)

InChIキー

IKYJCHYORFJFRR-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Alexa Fluor 350: Excitation, Emission, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and applications of Alexa Fluor 350, a widely used blue-emitting fluorescent dye. Detailed methodologies for its use in key applications, including protein labeling, immunofluorescence, and flow cytometry, are presented to facilitate experimental design and execution.

Core Photophysical Properties of this compound

This compound is a sulfonated coumarin dye known for its brightness, photostability, and pH insensitivity over a broad range.[1] These characteristics make it a reliable choice for a variety of fluorescence-based assays. The key spectral and physical properties of this compound are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex) 346 nm[1][2][3]
Emission Maximum (λem) 442 nm[1][2][3]
Molar Absorptivity (ε) 19,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) 0.24[4]
Recommended Laser Line 355 nm[4]
Common Filter Set 450/50 nm[4]

The Principle of Fluorescence: The Jablonski Diagram

The phenomenon of fluorescence is best described by the Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions that occur upon absorption and emission of light.

Jablonski cluster_S0 Ground State (S₀) cluster_S1 First Excited Singlet State (S₁) cluster_S2 Second Excited Singlet State (S₂) S0_v0 v=0 S2_v1 v=1 S0_v0->S2_v1 Absorption (UV Photon) S0_v1 v=1 S0_v2 v=2 S1_v0 v=0 S1_v0->S0_v1 Fluorescence (Blue Photon) S1_v1 v=1 S1_v2 v=2 S1_v2->S1_v0 Vibrational Relaxation S2_v0 v=0 S2_v1->S1_v2 Internal Conversion Immunofluorescence_Workflow Start Start: Fixed and Permeabilized Cells on Coverslip Block Blocking Step (e.g., 1 hour with 5% BSA in PBST) Start->Block PrimaryAb Primary Antibody Incubation (e.g., Overnight at 4°C) Block->PrimaryAb Wash1 Wash 3x with PBST PrimaryAb->Wash1 SecondaryAb This compound Secondary Antibody Incubation (e.g., 1 hour at RT, in the dark) Wash1->SecondaryAb Wash2 Wash 3x with PBST SecondaryAb->Wash2 Mount Mount Coverslip with Antifade Reagent Wash2->Mount Image Image with Fluorescence Microscope (UV Excitation, Blue Emission Filter) Mount->Image

References

An In-depth Technical Guide to the Quantum Yield and Brightness of Alexa Fluor 350

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of Alexa Fluor 350, a widely utilized blue-fluorescent dye. Key data on its quantum yield and brightness are presented, alongside detailed experimental protocols for its application in common laboratory techniques. Visualizations of experimental workflows and a relevant signaling pathway are included to facilitate a deeper understanding of its practical use.

Core Photophysical Properties of this compound

This compound is a sulfonated coumarin dye known for its high photostability and pH insensitivity, making it a robust tool for fluorescence microscopy and flow cytometry.[1] Its key spectral characteristics are summarized in the table below.

PropertyValueSource
Quantum Yield (Φ) 0.24[1]
Relative Brightness 2 (on a relative scale)[1]
Excitation Maximum (λex) ~346 nm[2]
Emission Maximum (λem) ~442 nm[2]
Molar Extinction Coefficient (ε) ~19,000 cm⁻¹M⁻¹

Brightness , a critical parameter for fluorophore selection, is a function of both the molar extinction coefficient and the quantum yield. While the quantum yield of this compound is moderate, its strong absorption of light contributes to its utility in various applications, particularly for labeling abundant targets.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield of a fluorophore is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., deionized water, phosphate-buffered saline)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • This compound solution of unknown quantum yield

Methodology:

  • Prepare a series of dilutions of both the this compound sample and the quantum yield standard in the same solvent.

  • Measure the absorbance of each dilution at the excitation wavelength of the standard using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectra of each dilution using a fluorometer, with the excitation wavelength set to that of the standard.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the quantum yield of the this compound sample using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Immunofluorescence Staining of an Intracellular Target

This protocol outlines the general steps for using an this compound-conjugated secondary antibody to visualize an intracellular protein.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Wash the cells with PBS and then fix with fixation buffer for 10-15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes to allow antibodies to access intracellular antigens.

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells extensively with PBS. Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the fluorescent signal using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation ~350 nm, emission ~450 nm).

Visualizations

Experimental Workflow: Immunofluorescence Staining

G Immunofluorescence Staining Workflow start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix permeabilize Permeabilization (e.g., 0.1% Triton X-100) fix->permeabilize block Blocking (e.g., 1% BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab mount Mount Coverslip secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: A generalized workflow for indirect immunofluorescence staining using an this compound conjugated secondary antibody.

Signaling Pathway: Detection of Apoptosis via Annexin V Staining

This compound can be used in apoptosis assays to detect the externalization of phosphatidylserine (PS), an early hallmark of apoptosis. In this assay, Annexin V, a protein with a high affinity for PS, is conjugated to biotin. Subsequently, streptavidin conjugated to this compound is used for detection.

G Detection of Apoptosis using this compound cluster_cell Apoptotic Cell membrane Plasma Membrane ps Phosphatidylserine (PS) (Flipped to Outer Leaflet) annexin_v Biotinylated Annexin V ps->annexin_v Binds apoptotic_stimulus Apoptotic Stimulus apoptotic_stimulus->ps streptavidin_af350 Streptavidin-Alexa Fluor 350 Conjugate annexin_v->streptavidin_af350 Binds detection Fluorescence Detection (Flow Cytometry or Microscopy) streptavidin_af350->detection

Caption: Logical diagram illustrating the detection of apoptosis through the binding of this compound-streptavidin to biotinylated Annexin V on the cell surface.

Experimental Workflow: Flow Cytometry for Cell Cycle Analysis

This compound can be used in conjunction with other dyes for multi-parameter flow cytometry, such as in cell cycle analysis where it can be used to identify cells that have incorporated a labeled nucleoside analog during DNA synthesis (S-phase).

G Flow Cytometry Cell Cycle Analysis Workflow start Start: Cell Population label_edu Label with EdU (Thymidine Analog) start->label_edu fix_perm Fix and Permeabilize Cells label_edu->fix_perm clickit_reaction Click-iT® Reaction (this compound Azide) fix_perm->clickit_reaction dna_stain Stain with DNA Content Dye (e.g., Propidium Iodide) clickit_reaction->dna_stain flow_cytometry Analyze on Flow Cytometer dna_stain->flow_cytometry

Caption: Workflow for analyzing the cell cycle using flow cytometry, incorporating this compound for the detection of cells in S-phase.

References

An In-Depth Technical Guide to the Photostability of Alexa Fluor 350

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the photostability of Alexa Fluor 350, a widely used blue-emitting fluorophore. Understanding the photophysical characteristics of this dye is critical for designing and executing robust and reproducible fluorescence-based experiments, particularly in applications requiring high-intensity or prolonged illumination such as fluorescence microscopy and flow cytometry.

Core Photophysical Properties and Photostability Overview

This compound is a sulfonated coumarin derivative designed for improved brightness and photostability compared to its spectral predecessor, AMCA (Aminomethylcoumarin Acetate).[1] Its excitation and emission maxima are approximately 346 nm and 442 nm, respectively, making it suitable for excitation by UV light sources.[2] While often described as having "moderate" to "high" photostability, quantitative data is essential for direct comparison with other fluorophores.[1][3]

The photostability of a fluorophore is its resistance to irreversible photochemical destruction, or photobleaching, upon exposure to light. This is a critical parameter as it dictates the duration of imaging experiments and the reliability of quantitative fluorescence measurements. The Alexa Fluor family of dyes, in general, is recognized for its superior photostability compared to conventional dyes.[4][5]

Quantitative Photostability Comparison of Blue Fluorophores

While direct side-by-side quantitative comparisons under identical conditions are limited in the available literature, the following tables summarize key photophysical and photostability-related parameters for this compound and other commonly used blue fluorescent dyes. It is important to note that photobleaching rates are highly dependent on the experimental setup, including illumination intensity, wavelength, and the local chemical environment.[6]

Table 1: Photophysical Properties of Selected Blue Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φf)
This compound ~346~442~19,000~0.24 - 0.58
AMCA ~347~444~19,000Data not readily available
DAPI ~358 (bound to DNA)~461 (bound to DNA)~35,000~0.92 (bound to DNA)
Hoechst 33342 ~350 (bound to DNA)~461 (bound to DNA)~42,000~0.4 (bound to DNA)

Table 2: Comparative Photostability of Selected Blue Fluorophores (Qualitative)

FluorophoreRelative PhotostabilityKey Considerations
This compound HighGenerally more photostable than AMCA.[7]
AMCA ModerateProne to faster photobleaching than this compound.
DAPI ModerateCan undergo photoconversion to green and red emitting forms upon prolonged UV exposure.[8]
Hoechst 33342 ModerateAlso subject to photobleaching with extended UV illumination.[8]

Experimental Protocols for Assessing Photostability

A standardized protocol is crucial for the accurate and reproducible assessment of fluorophore photostability. Below are detailed methodologies for measuring the photobleaching rate of fluorescent dyes in a microscopy setting.

Protocol 1: Measurement of Photobleaching Rate and Half-Life in Solution

This protocol outlines a general method for quantifying the photostability of a fluorophore in solution by monitoring the decay of its fluorescence intensity over time under continuous illumination.

Materials:

  • Fluorescence microscope with a stable light source (e.g., Xenon arc lamp or laser)

  • Sensitive camera (e.g., sCMOS or EMCCD)

  • Appropriate filter sets for the fluorophore of interest

  • Microscope slides and coverslips

  • Solution of the fluorophore at a known concentration in a suitable solvent (e.g., PBS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore. The concentration should be low enough to avoid inner filter effects. Encapsulate a small volume of the solution between a microscope slide and a coverslip and seal the edges to prevent evaporation.

  • Microscope Setup:

    • Place the sample on the microscope stage.

    • Select the appropriate objective and filter set for the fluorophore.

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid bleaching. It is crucial to keep the illumination intensity constant throughout the experiment.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire a time-lapse series of images with a defined interval and total duration. The frequency of image acquisition should be sufficient to accurately capture the decay in fluorescence.

  • Data Analysis:

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region outside the illuminated area.

    • Normalize the fluorescence intensity at each time point to the initial intensity (I₀).

    • Plot the normalized intensity (I/I₀) as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.

    • The data can also be fitted to an exponential decay function to determine the photobleaching rate constant (k).

Protocol 2: Comparative Photostability of Fluorophore-Conjugated Antibodies in Fixed Cells

This protocol describes a method for comparing the photostability of different fluorophores conjugated to secondary antibodies in a biologically relevant context.

Materials:

  • Fixed and permeabilized cells stained with a primary antibody.

  • Secondary antibodies conjugated to the fluorophores of interest (e.g., this compound, DAPI).

  • Antifade mounting medium.

  • Fluorescence microscope with a stable light source and appropriate filter sets.

Procedure:

  • Immunostaining:

    • Incubate the fixed and permeabilized cells with the primary antibody following standard protocols.

    • Wash the cells to remove unbound primary antibody.

    • Incubate with the fluorophore-conjugated secondary antibodies.

    • Wash the cells to remove unbound secondary antibody.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition:

    • Identify cells with comparable initial fluorescence intensity for each fluorophore.

    • Using identical illumination and acquisition settings for each fluorophore, acquire a time-lapse series of images.

  • Data Analysis:

    • Select individual cells or subcellular structures as ROIs.

    • Measure the decay in fluorescence intensity over time for each fluorophore as described in Protocol 1.

    • Compare the photobleaching half-lives or rate constants to determine the relative photostability of the different fluorophores under the specific experimental conditions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.

G Workflow for Measuring Photobleaching in Solution prep Sample Preparation (Fluorophore in Solution) setup Microscope Setup (Constant Illumination) prep->setup acq Time-Lapse Image Acquisition setup->acq analysis Data Analysis (Measure Intensity Decay) acq->analysis result Determine Photobleaching Half-Life (t₁/₂) and Rate (k) analysis->result

Workflow for measuring photobleaching in solution.

G Workflow for Comparative Photostability in Fixed Cells stain Immunostaining of Fixed Cells acq_A Image Acquisition (Fluorophore A) stain->acq_A acq_B Image Acquisition (Fluorophore B) stain->acq_B analysis Comparative Data Analysis acq_A->analysis acq_B->analysis compare Compare Photostability (Half-Life, Rate Constant) analysis->compare

Workflow for comparative photostability in fixed cells.

Conclusion

This compound offers good photostability, making it a reliable choice for a variety of fluorescence-based applications. While it is generally more robust than older blue dyes like AMCA, its photostability should be considered in the context of the specific experimental conditions, including illumination intensity and duration. For demanding applications requiring extended imaging times, it is always recommended to perform a direct comparison with other available fluorophores using a standardized protocol to ensure the selection of the most suitable dye for the intended research. The use of antifade reagents is also a critical factor in mitigating photobleaching and preserving fluorescent signals.

References

An In-depth Technical Guide to Alexa Fluor 350 Succinimidyl Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alexa Fluor 350 succinimidyl ester, a widely used fluorescent dye for labeling biomolecules. It details the dye's chemical properties, provides protocols for its use in labeling primary amines, and outlines the fundamental principles of the conjugation reaction. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize fluorescent labeling in their work.

Core Properties and Technical Data

This compound is a blue-fluorescent dye known for its bright signal and high photostability.[1][2] The succinimidyl ester (also known as NHS ester) is the most common reactive form of this compound, designed for the straightforward and efficient labeling of primary amines (R-NH₂) on proteins, amine-modified oligonucleotides, and other molecules.[1][2] This reaction forms a stable, covalent amide bond.[3] The resulting conjugates are notable for their bright fluorescence and greater photostability compared to spectrally similar dyes.[1][2] Furthermore, this compound is water-soluble and its fluorescence is insensitive to pH in the range of 4 to 10, making it well-suited for biological applications.[1][2][4]

PropertyValueReference
Excitation Maximum (Ex)346 nm[1][2][5]
Emission Maximum (Em)442-445 nm[1][2][5]
Molecular Weight~410.4 g/mol [1][2][6]
Extinction Coefficient19,000 cm⁻¹M⁻¹[1][2]
Spectrally Similar DyesAMCA, Marina Blue, DyLight 350[1][2][7]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester[1][2]
ReactivityPrimary amines[1][2]
Quantum Yield0.24[8]

Reaction Mechanism

The core of this compound succinimidyl ester chemistry lies in the reaction between the N-hydroxysuccinimide (NHS) ester functional group and a primary amine on the target biomolecule. This reaction, known as acylation, results in the formation of a stable amide bond, covalently linking the fluorophore to the target. The reaction is most efficient at a pH between 7.5 and 8.5, where the primary amine is deprotonated and thus more nucleophilic.[5][9]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Alexa_Fluor_350_SE This compound Succinimidyl Ester Conjugate This compound-Biomolecule Conjugate (Stable Amide Bond) Alexa_Fluor_350_SE->Conjugate + Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Conjugate pH 7.5-8.5 NHS N-hydroxysuccinimide (Byproduct)

Caption: Reaction of this compound succinimidyl ester with a primary amine.

Experimental Protocols

The following sections provide detailed methodologies for the labeling of proteins, with a focus on IgG antibodies, using this compound succinimidyl ester.

Protein Preparation

For optimal labeling, it is crucial that the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or gelatin, as these will compete with the target protein for reaction with the dye.[10]

  • Buffer Exchange: If the protein is in an incompatible buffer, it should be dialyzed against a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3, or phosphate-buffered saline (PBS), pH 7.2-7.4.[10]

  • Concentration: The protein concentration should ideally be at least 2 mg/mL for efficient labeling.[1][2] If the solution is too dilute, it can be concentrated using ultrafiltration.[10]

Dye Solution Preparation

This compound succinimidyl ester is moisture-sensitive and should be handled accordingly.[11]

  • Equilibration: Allow the vial of the reactive dye to warm to room temperature before opening to prevent moisture condensation.[5]

  • Dissolution: Dissolve the dye in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to a stock concentration of 10 mM.[1][2][3] This stock solution should be prepared fresh for each labeling reaction as the reactive compound is not stable in solution for extended periods.[3]

Labeling Reaction

The optimal degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined empirically. For IgG antibodies, a DOL of 5-9 is often optimal.[5] It is recommended to perform trial reactions with varying molar ratios of dye to protein to find the ideal conditions.[1][2]

  • pH Adjustment: If the protein is in a neutral pH buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate to raise the pH to ~8.3 for efficient reaction.[5][10]

  • Reaction Initiation: While gently stirring, add the calculated amount of the dye stock solution to the protein solution.[10]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][2][5]

Conjugate Purification

After the labeling reaction, it is necessary to separate the fluorescently labeled protein from the unreacted dye and any reaction byproducts.

  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as PBS. The size of the column should be appropriate for the volume of the reaction mixture.

  • Separation: Apply the reaction mixture to the top of the column. The first colored band to elute will be the this compound-labeled protein conjugate. The smaller, unreacted dye molecules will elute later.

  • Collection: Collect the fractions containing the purified conjugate.

Storage of the Conjugate

Store the purified protein conjugate at 4°C, protected from light.[5] For long-term storage, it can be divided into aliquots and frozen at -20°C or below.[5] To prevent degradation, especially at concentrations below 1 mg/mL, a stabilizing protein like BSA can be added to a final concentration of 1-10 mg/mL.[5] Avoid repeated freeze-thaw cycles.[5]

Experimental Workflow

The general workflow for labeling a protein with this compound succinimidyl ester involves a series of sequential steps from preparation to storage.

Experimental_Workflow Start Protein_Prep 1. Protein Preparation (Buffer Exchange, Concentration) Start->Protein_Prep Dye_Prep 2. Dye Solution Preparation (Dissolve in Anhydrous DMSO/DMF) Protein_Prep->Dye_Prep Labeling 3. Labeling Reaction (1 hour, Room Temperature, pH 8.3) Dye_Prep->Labeling Purification 4. Conjugate Purification (Size-Exclusion Chromatography) Labeling->Purification Characterization 5. Characterization (Optional) (Determine Degree of Labeling) Purification->Characterization Storage 6. Storage of Conjugate (4°C or -20°C, Protected from Light) Characterization->Storage End Storage->End

Caption: General workflow for protein labeling with this compound SE.

Applications

This compound conjugates are utilized in a variety of applications due to their bright blue fluorescence and photostability. These include:

  • Immunofluorescence Microscopy: For the visualization of specific proteins and cellular structures.[8]

  • Flow Cytometry: For the identification and quantification of cell populations.[8]

  • Western Blotting: For the detection of target proteins.[8]

  • Fluorescence Resonance Energy Transfer (FRET): As a donor fluorophore in FRET-based assays.[8]

  • Super-Resolution Microscopy: Enabling imaging with higher resolution than conventional light microscopy.[8]

References

An In-depth Technical Guide to Alexa Fluor 350 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the conjugation of Alexa Fluor 350, a versatile blue-fluorescent dye. It is intended to equip researchers with the foundational knowledge and practical protocols necessary for the successful labeling of proteins and other biomolecules.

Core Principles of this compound Conjugation

This compound is a fluorescent dye characterized by its bright blue emission, making it a valuable tool for a variety of applications, including immunofluorescence, flow cytometry, and Western blotting[1][2]. The dye's utility is further enhanced by its photostability and its spectral properties, which allow for clear separation from green fluorophores[3][4].

The most prevalent method for conjugating this compound to biomolecules, particularly proteins, involves the use of an amine-reactive N-hydroxysuccinimidyl (NHS) ester, also known as a succinimidyl ester (SE)[3][5][6]. This reactive group efficiently forms a stable, covalent amide bond with primary amines (-NH2) present on the target molecule[3][6][7]. In proteins, these primary amines are predominantly found at the N-terminus and on the side chain of lysine residues[8][9][10].

The conjugation reaction is highly dependent on pH. The amino groups must be in a non-protonated state to be sufficiently nucleophilic to react with the NHS ester. Therefore, the reaction is typically carried out in a buffer with a pH between 7.5 and 8.5, with an optimal pH of approximately 8.3[3][9][11]. At this alkaline pH, the primary amines are deprotonated and readily attack the carbonyl group of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its conjugation process.

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength~346 nm[3]
Maximum Emission Wavelength~442 nm
Molar Extinction Coefficient19,000 cm⁻¹M⁻¹[6]
Molecular Weight (NHS Ester)~410.4 g/mol [6]
Optimal pH for Conjugation8.3 - 8.5[3][9][11]
Recommended Storage (Reactive Dye)≤–20°C, desiccated, protected from light[3][12][13]

Table 2: Typical Reaction Parameters for Protein Conjugation

ParameterRecommended ValueReference
Protein Concentration≥ 2 mg/mL[6]
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3[3][6]
Molar Ratio (Dye:Protein)5-9 moles of dye per mole of IgG[3]
Reaction Time1 hour[3][6]
Reaction TemperatureRoom Temperature[3][6]

Experimental Protocols

The following is a detailed, generalized protocol for the conjugation of this compound NHS ester to a protein, such as an antibody.

1. Preparation of Protein and Reagents

  • Protein Purity and Buffer: The protein to be labeled must be of high purity and in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for reaction with the NHS ester[3]. If necessary, dialyze the protein against a suitable buffer such as 0.1 M sodium bicarbonate, pH 8.3, or phosphate-buffered saline (PBS)[3][14].

  • Protein Concentration: Adjust the protein concentration to at least 2 mg/mL in the reaction buffer[6].

  • This compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL[6][15].

2. Conjugation Reaction

  • In a suitable reaction tube, add the calculated volume of the protein solution.

  • While gently vortexing, add the desired molar excess of the dissolved this compound NHS ester to the protein solution. It is recommended to test a range of molar ratios to determine the optimal degree of labeling for your specific protein and application. For IgG antibodies, a molar ratio of 5-9 moles of dye per mole of antibody is often a good starting point.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light[3][6]. Gentle stirring or rocking during the incubation can improve conjugation efficiency.

3. Purification of the Conjugate

It is crucial to remove any unreacted, free dye from the labeled protein. This can be achieved through several methods:

  • Size-Exclusion Chromatography (Gel Filtration): This is a common and effective method.

    • Equilibrate a size-exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with the equilibration buffer. The larger, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.

    • Collect the fractions containing the colored, labeled protein.

  • Dialysis: This method is also effective but generally slower.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa for an IgG).

    • Dialyze against a large volume of a suitable buffer (e.g., PBS) at 4°C for several hours to overnight, with several buffer changes[14].

4. Characterization of the Conjugate

  • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of the dye, ~346 nm (A₃₄₆).

    • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₃₄₆ × 0.19)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 203,000 M⁻¹cm⁻¹ for a typical IgG) and 0.19 is the correction factor for this compound's absorbance at 280 nm[3].

    • Calculate the DOL using the following formula: DOL = A₃₄₆ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of this compound at 346 nm (19,000 M⁻¹cm⁻¹)[3].

5. Storage of the Conjugate

Store the purified this compound-protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at ≤–20°C. Avoid repeated freeze-thaw cycles[3].

Mandatory Visualizations

G cluster_reaction Chemical Reaction cluster_workflow Experimental Workflow Protein Protein with Primary Amine (e.g., Lysine) Conjugate This compound-Protein Conjugate (Stable Amide Bond) Protein->Conjugate pH 8.3 AF350_NHS This compound NHS Ester AF350_NHS->Conjugate NHS N-hydroxysuccinimide (Byproduct) Start Start: Purified Protein Preparation 1. Buffer Exchange & Concentration Adjustment Start->Preparation Reaction 2. Add AF350 NHS Ester Incubate 1 hr @ RT Preparation->Reaction Purification 3. Purification (Size-Exclusion or Dialysis) Reaction->Purification Characterization 4. Characterization (Spectrophotometry for DOL) Purification->Characterization Storage 5. Storage (4°C or -20°C) Characterization->Storage End End: Purified Conjugate Storage->End

Caption: Chemical reaction and experimental workflow for this compound conjugation.

G cluster_pathway Example Application: Immunofluorescence Signaling Pathway Detection Ligand Extracellular Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Target_Protein Target Protein (Phosphorylated) Signaling_Cascade->Target_Protein Modification Primary_Ab Primary Antibody (Specific to Target Protein) Target_Protein->Primary_Ab Binding Secondary_Ab Secondary Antibody (this compound Conjugate) Primary_Ab->Secondary_Ab Binding Fluorescence Blue Fluorescence Signal (Detection by Microscopy) Secondary_Ab->Fluorescence Detection

Caption: Use of an this compound conjugate in indirect immunofluorescence.

References

Alexa Fluor 350: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides detailed technical information and protocols for the use of Alexa Fluor 350, a blue-fluorescent dye widely employed in biological research.

Core Properties of this compound

This compound is a sulfonated coumarin dye known for its brightness and photostability.[1] Its sulfonation increases its water solubility and reduces aggregation-induced fluorescence quenching.[1] This fluorophore is characterized by its excitation maximum at approximately 346 nm and an emission maximum at around 442 nm, making it detectable with a UV laser.[2][3][4][5] It is frequently used in applications such as fluorescence microscopy and flow cytometry.[3][4][6]

Chemical and Physical Characteristics
PropertyValueReference
Molecular Weight ~410.4 g/mol [1][2][7][8]
Molecular Formula C₁₆H₁₄N₂O₉S[1][7][8]
Excitation Maximum 346 nm[2]
Emission Maximum 442 nm[4][7]
Extinction Coefficient 19,000 cm⁻¹M⁻¹[2][9]
Structure Sulfonated 7-aminocoumarin[1][8]

Experimental Protocols

This compound is most commonly utilized in its N-hydroxysuccinimidyl (NHS) ester form for the covalent labeling of primary amines on proteins and other biomolecules.[1][2]

Protein Labeling with this compound NHS Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

  • This compound NHS Ester

  • Protein of interest (in an amine-free buffer like PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare the Protein: Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will interfere with the labeling reaction and should be removed by dialysis against PBS.[7][10]

  • Prepare the Dye: Dissolve the this compound NHS ester in a small amount of DMF or DMSO immediately before use.[11]

  • Reaction: Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein for IgG antibodies is typically between 5:1 and 9:1.[7] The reaction should proceed for 1 hour at room temperature with gentle stirring.[11]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[7][11]

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 346 nm (for the dye).[7]

  • Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, aliquots can be frozen at -20°C.[7]

Indirect Immunofluorescence Staining

This protocol outlines the use of an this compound-conjugated secondary antibody for the detection of a primary antibody in fixed cells.

Materials:

  • Fixed cells on a coverslip or slide

  • Primary antibody specific to the target antigen

  • This compound-conjugated secondary antibody

  • Blocking Buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100)

  • Wash Buffer (e.g., PBS)

  • Mounting medium

Procedure:

  • Permeabilization and Blocking: Permeabilize the fixed cells with a detergent-containing buffer (like Triton X-100) and then block non-specific antibody binding by incubating with a blocking buffer for 60 minutes at room temperature.[9]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[9][12]

  • Washing: Wash the cells three times with wash buffer to remove unbound primary antibody.[9][13]

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature, protected from light.[9][12]

  • Final Washes: Wash the cells three times with wash buffer to remove unbound secondary antibody.[9][13]

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium. The sample is now ready for imaging.[13]

Visualized Workflows

The following diagrams illustrate the key experimental workflows involving this compound.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_storage Storage Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (1 hr, RT) Protein->Mix DissolveDye Dissolve AF350 NHS Ester in DMSO/DMF DissolveDye->Mix Purify Purify via Size-Exclusion Chromatography Mix->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze Store Store Conjugate (4°C or -20°C) Analyze->Store

Protein Labeling Workflow with this compound NHS Ester.

ImmunofluorescenceWorkflow start Start: Fixed Cells perm_block Permeabilize & Block (60 min) start->perm_block primary_ab Incubate with Primary Antibody perm_block->primary_ab wash1 Wash (3x) primary_ab->wash1 secondary_ab Incubate with AF350 Secondary Ab wash1->secondary_ab wash2 Wash (3x) secondary_ab->wash2 mount Mount Coverslip wash2->mount image Image Sample mount->image

Indirect Immunofluorescence Staining Workflow.

References

An In-depth Technical Guide to Alexa Fluor Dyes for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Alexa Fluor family of fluorescent dyes, widely utilized in microscopy for their exceptional brightness, photostability, and pH insensitivity. We will delve into their spectral properties, provide detailed experimental protocols for their application in key microscopy techniques, and present visual workflows to facilitate experimental design and execution.

Core Principles of Alexa Fluor Dyes

Developed by Molecular Probes (now part of Thermo Fisher Scientific), Alexa Fluor dyes are a series of sulfonated rhodamine, coumarin, cyanine, and xanthene derivatives.[1] This sulfonation imparts a negative charge, rendering the dyes more hydrophilic and soluble in aqueous solutions, which is advantageous for bioconjugation.[1][2] Key benefits of Alexa Fluor dyes that make them a preferred choice for fluorescence microscopy include:

  • Exceptional Brightness: Alexa Fluor conjugates consistently exhibit more intense fluorescence compared to other spectrally similar dyes.[3][4][5] This allows for the detection of low-abundance targets and reduces the required concentration of labeling reagents.

  • Enhanced Photostability: A hallmark of the Alexa Fluor series is their resistance to photobleaching, allowing for longer exposure times and time-lapse imaging without significant signal loss.[2][3][4][5][6]

  • pH Insensitivity: Unlike fluorescein, whose fluorescence is pH-dependent, Alexa Fluor dyes maintain their fluorescence intensity over a broad pH range (typically pH 4-10), providing more reliable and consistent results in various biological environments.[2][3][7]

  • Broad Spectral Range: The Alexa Fluor family spans the spectrum from the ultraviolet to the near-infrared, offering a wide selection of distinct colors for multicolor imaging experiments.[3][8]

  • Instrument Compatibility: The absorption spectra of Alexa Fluor dyes are well-matched to the principal output wavelengths of common excitation sources used in fluorescence microscopy, such as lasers and arc lamps.[2][3][5]

Quantitative Data for Alexa Fluor Dyes

For ease of comparison, the following tables summarize the key quantitative data for commonly used Alexa Fluor dyes.

Spectral Properties

This table provides the excitation and emission maxima, molar extinction coefficient, and the observed emission color for a selection of Alexa Fluor dyes. The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.

Alexa Fluor DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Emission Color
Alexa Fluor 35034644219,000-Blue
Alexa Fluor 40540142134,000-Blue
Alexa Fluor 43043354116,000-Yellow-Green
Alexa Fluor 48849551971,0000.92Green
Alexa Fluor 51451754280,000-Green
Alexa Fluor 53253255381,000-Yellow
Alexa Fluor 546556573104,000-Orange
Alexa Fluor 555555565150,000-Orange
Alexa Fluor 56857860391,300-Red-Orange
Alexa Fluor 59459061773,000-Red
Alexa Fluor 633632647100,000-Far-Red
Alexa Fluor 647650665239,0000.33Far-Red
Alexa Fluor 660663690132,000-Far-Red
Alexa Fluor 680679702184,000-Far-Red
Alexa Fluor 700702723192,000-Near-IR
Alexa Fluor 750749775240,000-Near-IR

Data compiled from multiple sources.[3][8][9][10][11]

Brightness and Photostability Comparison of 488 nm Dyes

The following table provides a comparative overview of Alexa Fluor 488 with other commonly used green fluorescent dyes.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
Alexa Fluor 488 495 519 0.92 High
FITC (Fluorescein)4945180.92Low
DyLight 488493518Not SpecifiedHigh
CF®488A490515Not SpecifiedVery High
iFluor® 4884915160.9High

Data sourced from a comparative guide on photostability.[6]

Experimental Protocols

Detailed methodologies for key microscopy applications using Alexa Fluor dyes are provided below.

Immunofluorescence (IF) Staining of Adherent Cells

This protocol outlines the steps for indirect immunofluorescence staining of cultured cells grown on coverslips.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS

  • Primary Antibody (specific to the target antigen)

  • Alexa Fluor-conjugated Secondary Antibody (specific to the host species of the primary antibody)

  • Nuclear Counterstain (e.g., DAPI or Hoechst)

  • Antifade Mounting Medium

  • Glass slides and coverslips

Procedure:

  • Cell Culture and Preparation:

    • Seed cells onto sterile glass coverslips in a culture dish and grow to the desired confluency (typically 70-80%).[7]

    • Gently wash the cells twice with PBS to remove culture medium.

  • Fixation:

    • Aspirate the PBS and add the fixation solution to cover the cells.

    • Incubate for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Add permeabilization buffer to the cells.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for at least 30-60 minutes at room temperature to minimize non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor-conjugated secondary antibody in blocking buffer. Protect the antibody solution from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Washing:

    • Wash the cells three times with PBST for 5-10 minutes each in the dark.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes at room temperature in the dark.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying and movement.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with the appropriate filter sets for the chosen Alexa Fluor dye and counterstain.

Super-Resolution Microscopy: Stochastic Optical Reconstruction Microscopy (STORM)

This protocol provides a general workflow for preparing samples for dSTORM (direct STORM) imaging using Alexa Fluor dyes. dSTORM relies on the photoswitching of single fluorophores. Alexa Fluor 647 is a commonly used and highly recommended dye for STORM due to its excellent photoswitching properties.[12]

Materials:

  • High-precision glass coverslips (#1.5 thickness)

  • Fixation Buffer: 3% PFA + 0.1% Glutaraldehyde in PBS

  • Reducing Agent: 0.1% Sodium Borohydride (NaBH₄) in PBS (prepare fresh)

  • Blocking Buffer: 3% BSA + 0.1% Triton X-100 in PBS

  • Washing Buffer: 0.2% BSA + 0.05% Triton X-100 in PBS

  • Primary Antibody

  • Alexa Fluor-conjugated Secondary Antibody (e.g., Alexa Fluor 647)

  • Post-fixation Buffer: 4% PFA in PBS

  • STORM Imaging Buffer (e.g., containing an oxygen scavenging system like GLOX and a thiol like 2-mercaptoethanol or MEA)

Procedure:

  • Sample Preparation and Fixation:

    • Prepare cells on high-precision coverslips.

    • Fix the cells with the fixation buffer for 10 minutes at room temperature.[13]

    • Reduce autofluorescence by treating with freshly prepared 0.1% NaBH₄ for 7 minutes.[13]

    • Wash the cells three times with PBS.

  • Blocking and Permeabilization:

    • Incubate in blocking buffer for 60-120 minutes at room temperature.[13]

  • Antibody Staining:

    • Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash extensively with washing buffer (e.g., 5 times for 15 minutes each).[13]

    • Incubate with the Alexa Fluor-conjugated secondary antibody (protected from light) for 30-60 minutes.[10][13]

    • Wash three times with washing buffer, followed by a final wash with PBS.[10][13]

  • Post-fixation:

    • Post-fix the sample with 4% PFA for 10 minutes to immobilize the antibodies.[10]

    • Wash three times with PBS.

  • STORM Imaging:

    • Replace the PBS with the STORM imaging buffer just before imaging.

    • Image on a STORM-capable microscope, using the appropriate laser lines for excitation and activation of the chosen Alexa Fluor dye.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in common microscopy workflows utilizing Alexa Fluor dyes.

G cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_final Final Steps cell_culture Cell Seeding & Growth wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 perm Permeabilization (e.g., Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 blocking Blocking (e.g., BSA/Serum) wash3->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash4 Wash with PBST primary_ab->wash4 secondary_ab Alexa Fluor Secondary Ab Incubation wash4->secondary_ab wash5 Wash with PBST secondary_ab->wash5 counterstain Nuclear Counterstain (Optional) wash5->counterstain wash6 Wash with PBS counterstain->wash6 mounting Mounting with Antifade Medium wash6->mounting imaging Fluorescence Imaging mounting->imaging

Caption: Workflow for Indirect Immunofluorescence Staining.

G cluster_prep Sample Preparation & Fixation cluster_staining Staining & Post-Fixation cluster_imaging STORM Imaging cell_prep Prepare Cells on High-Precision Coverslips fix Fixation (PFA + Glutaraldehyde) cell_prep->fix reduce Reduction (NaBH4) fix->reduce wash1 Wash with PBS reduce->wash1 block_perm Blocking & Permeabilization wash1->block_perm primary_ab Primary Antibody Incubation block_perm->primary_ab wash2 Extensive Washing primary_ab->wash2 secondary_ab Alexa Fluor Secondary Ab Incubation wash2->secondary_ab wash3 Wash secondary_ab->wash3 post_fix Post-fixation (PFA) wash3->post_fix wash4 Wash with PBS post_fix->wash4 add_buffer Add STORM Imaging Buffer wash4->add_buffer storm_imaging dSTORM Data Acquisition add_buffer->storm_imaging reconstruction Image Reconstruction storm_imaging->reconstruction

Caption: Workflow for dSTORM Super-Resolution Microscopy.

Conclusion

Alexa Fluor dyes represent a powerful and versatile toolkit for modern fluorescence microscopy. Their superior photophysical properties, combined with a wide array of available conjugates, enable researchers to perform a broad range of applications, from routine immunofluorescence to cutting-edge super-resolution imaging. By understanding the core principles of these dyes and following optimized experimental protocols, scientists and drug development professionals can achieve high-quality, reproducible data to advance their research.

References

Methodological & Application

Application Notes and Protocols for Alexa Fluor 350 Secondary Antibody in Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Alexa Fluor 350-conjugated secondary antibodies in immunofluorescence (IF) applications. This compound is a blue-fluorescent dye valuable for high-contrast imaging, particularly for high-abundance targets.[1][2]

I. Product Information

This compound Spectral Properties:

This compound is a coumarin-based dye that emits in the blue region of the spectrum.[3] It is well-suited for multiplexing with green-fluorescent dyes like Alexa Fluor 488, as their spectral overlap is minimal.[1]

ParameterWavelength (nm)
Excitation Maximum346 nm
Emission Maximum442 nm
Common Laser Line355 nm
Common Filter Set450/50 nm

Table 1: Spectral characteristics of this compound dye.[1][4][5]

II. Experimental Protocols

This protocol outlines the key steps for immunofluorescent staining of cells or tissue sections using an this compound secondary antibody.

A. Materials and Reagents:

ReagentRecommended Concentration/Composition
Fixation Solution4% Paraformaldehyde (PFA) in PBS or Methanol/Acetone (pre-chilled to -20°C)
Permeabilization Buffer0.1-0.5% Triton X-100 or Saponin in PBS
Blocking Buffer1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the secondary antibody host species in PBS
Primary AntibodyDiluted in blocking buffer as per manufacturer's recommendations (typically 1-10 µg/mL)
This compound Secondary AntibodyDiluted in blocking buffer (typically 1-10 µg/mL; a starting dilution of 1:1000 is often recommended)[6]
Wash BufferPhosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.1% Tween 20 (optional)
Mounting MediumAntifade mounting medium, with or without a nuclear counterstain like DAPI

Table 2: Recommended concentrations and compositions of reagents for immunofluorescence.

B. Staining Procedure:

  • Sample Preparation:

    • For adherent cells, grow on sterile glass coverslips in a petri dish.

    • For suspension cells, cytospin onto slides.

    • For tissue sections, use cryosections or paraffin-embedded sections that have been deparaffinized and rehydrated.

  • Fixation:

    • For Paraformaldehyde Fixation: Incubate the sample with 4% PFA in PBS for 15-20 minutes at room temperature.[7] This method is suitable for most antibodies and preserves cellular morphology well.[8][9]

    • For Methanol/Acetone Fixation: Incubate with ice-cold methanol or a 1:1 mixture of methanol and acetone for 5-10 minutes at -20°C.[7][10] This can be advantageous for some antibodies as it can expose certain epitopes.[9]

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove the fixative.[11]

  • Permeabilization (for intracellular targets):

    • If using a crosslinking fixative like PFA, incubate with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.[8][11] This step is not necessary if using alcohol-based fixation.[12]

  • Blocking:

    • Incubate the samples with blocking buffer for at least 30-60 minutes at room temperature in a humidified chamber.[11] This step minimizes non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[6][11]

  • Washing: Wash the samples three times with PBS for 5 minutes each.[11]

  • Secondary Antibody Incubation:

    • Dilute the this compound secondary antibody in blocking buffer. A starting dilution of 1:200 to 1:500 can be tested.[14]

    • Incubate the samples with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[7][14]

  • Washing: Wash the samples three times with PBS for 5-10 minutes each in the dark.[14]

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate with a solution of DAPI or Hoechst stain for 1-5 minutes.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., DAPI filter set).[15]

C. Experimental Workflow Diagram:

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Imaging Sample_Prep Prepare Cells/Tissue Fixation Fixation (e.g., 4% PFA) Sample_Prep->Fixation Wash1 Wash (3x PBS) Fixation->Wash1 Permeabilization Permeabilization (e.g., Triton X-100) Wash1->Permeabilization Blocking Blocking (e.g., BSA/Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash2 Wash (3x PBS) Primary_Ab->Wash2 Secondary_Ab This compound Secondary Antibody Incubation Wash2->Secondary_Ab Wash3 Wash (3x PBS) Secondary_Ab->Wash3 Counterstain Counterstain (Optional) Wash3->Counterstain Mounting Mount with Antifade Medium Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

A schematic overview of the immunofluorescence staining protocol.

III. Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal - Primary or secondary antibody concentration is too low.- Incompatible primary and secondary antibodies.- Over-fixation of the sample.- Photobleaching of the fluorophore.- Increase antibody concentrations or incubation times.[16]- Ensure the secondary antibody is raised against the host species of the primary antibody.[13]- Reduce fixation time or use a different fixation method.[16]- Minimize exposure to light and use an antifade mounting medium.[12]
High Background - Secondary antibody concentration is too high.- Inadequate blocking.- Autofluorescence of the sample.- Decrease the secondary antibody concentration.[13]- Increase blocking time or try a different blocking agent.[13]- Use a different fixative or an autofluorescence quenching agent. Cellular autofluorescence is often high in the blue wavelengths, so be mindful of this when using this compound.[17]
Non-specific Staining - Primary antibody is cross-reacting with other proteins.- Secondary antibody is binding non-specifically.- Run a control with only the secondary antibody to check for non-specific binding.[13]- Use a pre-adsorbed secondary antibody.

Table 3: Common troubleshooting tips for immunofluorescence with this compound.

References

Application Notes & Protocols: Utilizing Alexa Fluor 350 in Multiplex Immunofluorescence with GFP-Expressing Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the successful implementation of Alexa Fluor 350 in multiplex immunofluorescence (mIF) experiments, particularly in combination with Green Fluorescent Protein (GFP). This document outlines spectral considerations, detailed experimental protocols, and data analysis strategies to ensure robust and reproducible results.

Introduction to Multiplex Immunofluorescence with this compound and GFP

Multiplex immunofluorescence (mIF) is a powerful technique that allows for the simultaneous detection of multiple targets within a single sample, providing crucial spatial and contextual information. The combination of a genetically encoded reporter like Green Fluorescent Protein (GFP) with a fluorescently labeled antibody offers a versatile approach to studying protein localization, modification, and interaction in GFP-expressing cells or organisms.

This compound is a blue-emitting fluorescent dye that is excitable by ultraviolet (UV) light.[1][2][3] Its key advantages include high brightness, good photostability, and enhanced water solubility, making it a reliable choice for immunofluorescence applications.[1][4][5] When paired with GFP, which has its primary excitation in the blue range of the spectrum, researchers can achieve two-color imaging. However, careful consideration of spectral properties and potential challenges such as autofluorescence is essential for successful multiplexing.[6][7]

Spectral Properties and Considerations

A thorough understanding of the spectral characteristics of each fluorophore is critical for designing a successful mIF experiment.

Spectral Characteristics

The excitation and emission maxima of this compound and a common variant of GFP (EGFP) are summarized below.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound ~346[1][8][9]~442[1][8][9]
EGFP ~488[10]~509[10]
Spectral Overlap and Crosstalk

While the emission peaks of this compound and GFP are well-separated, the broad emission tail of this compound can potentially bleed into the GFP detection channel. The following diagram illustrates the spectral profiles.

Spectral_Profiles Spectral Profiles of this compound and GFP cluster_AF350 This compound cluster_GFP GFP AF350_Ex Excitation (~346 nm) AF350_Em Emission (~442 nm) AF350_Ex->AF350_Em Stokes Shift GFP_Ex Excitation (~488 nm) AF350_Em->GFP_Ex Minimal Overlap GFP_Em Emission (~509 nm) GFP_Ex->GFP_Em Stokes Shift

Caption: Spectral profiles of this compound and GFP.

To minimize crosstalk, it is crucial to use appropriate filter sets and to perform sequential imaging.

Autofluorescence

A significant consideration when using UV-excitable dyes like this compound is the potential for sample autofluorescence.[6][7] Many biological structures, such as mitochondria, collagen, and elastin, naturally fluoresce when excited with UV light.[11] It is recommended to image an unstained control sample to assess the level of autofluorescence and determine if it will interfere with the specific signal.[12]

Experimental Design and Workflow

A well-planned experiment is key to obtaining high-quality mIF data. The general workflow is depicted below.

Experimental_Workflow Multiplex Immunofluorescence Workflow SamplePrep 1. Sample Preparation (Fixation & Permeabilization) Blocking 2. Blocking (Minimize non-specific binding) SamplePrep->Blocking PrimaryAb 3. Primary Antibody Incubation (Targeting protein of interest) Blocking->PrimaryAb SecondaryAb 4. Secondary Antibody Incubation (this compound conjugate) PrimaryAb->SecondaryAb Wash 5. Washing Steps SecondaryAb->Wash Mounting 6. Mounting & Coverslipping Wash->Mounting Imaging 7. Sequential Imaging (Separate channels for AF350 & GFP) Mounting->Imaging Analysis 8. Image Analysis (Colocalization, etc.) Imaging->Analysis

Caption: General workflow for multiplex immunofluorescence.

Detailed Experimental Protocol

This protocol provides a general guideline for staining cultured cells. Optimization may be required for specific cell types, tissues, or antibodies.

Reagents and Buffers
  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton X-100 in PBS

  • Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS

  • Primary Antibody: Specific to the target of interest.

  • Secondary Antibody: this compound-conjugated antibody against the host species of the primary antibody.

  • Mounting Medium: Antifade mounting medium (e.g., ProLong Gold).

Staining Procedure
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add Fixation Buffer and incubate for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.

    • Aspirate the Blocking Buffer and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in Antibody Dilution Buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Wash three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.

    • Perform a final wash with PBS.

  • Mounting:

    • Carefully remove the coverslip from the well.

    • Mount the coverslip onto a glass slide with a drop of antifade mounting medium.

    • Seal the edges with nail polish and allow it to cure.

    • Store slides at 4°C, protected from light.

Imaging and Data Analysis

Proper image acquisition is critical for obtaining reliable data.

Recommended Filter Sets
FluorophoreExcitation Filter (nm)Emission Filter (nm)
This compound 350/50460/50
GFP 488/20525/50
Image Acquisition Workflow

Sequential imaging is essential to prevent bleed-through between channels.

Imaging_Workflow Sequential Imaging and Analysis cluster_Acquisition Image Acquisition cluster_Analysis Image Analysis Acquire_AF350 Acquire AF350 Image (UV Excitation) Merge Merge Channels Acquire_AF350->Merge Acquire_GFP Acquire GFP Image (Blue Excitation) Acquire_GFP->Merge Colocalize Colocalization Analysis Merge->Colocalize

Caption: Workflow for sequential imaging and analysis.

Data Analysis

Once images are acquired, they can be merged to visualize the localization of the GFP-tagged protein and the antibody-labeled target. Quantitative analysis, such as colocalization analysis, can be performed using appropriate software (e.g., ImageJ/Fiji, CellProfiler).

Troubleshooting

ProblemPotential CauseSolution
Weak this compound Signal - Suboptimal primary or secondary antibody concentration.- Photobleaching.- Titrate antibodies to determine the optimal concentration.- Use an antifade mounting medium and minimize light exposure.
High Background Staining - Inadequate blocking.- Secondary antibody is non-specific.- Increase blocking time or try a different blocking agent.- Run a secondary antibody-only control to check for non-specific binding.
GFP Signal is Dim or Absent - Fixation method is too harsh.- Try a milder fixation method, such as methanol fixation, or reduce the PFA concentration and incubation time.
High Autofluorescence - Intrinsic fluorescence of the sample.- Image an unstained control to determine the source and level of autofluorescence.- Consider using a commercial autofluorescence quenching reagent.

Conclusion

This compound is a valuable tool for multiplex immunofluorescence in combination with GFP. By carefully considering the spectral properties, optimizing the staining protocol, and using appropriate imaging techniques, researchers can obtain high-quality, reproducible data. This application note provides a solid foundation for designing and executing successful mIF experiments to investigate complex biological systems.

References

Application Notes and Protocols for Alexa Fluor 350 Streptavidin-Biotin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Alexa Fluor 350 streptavidin in conjunction with biotinylated molecules for the detection of target analytes in various applications, including immunofluorescence, flow cytometry, and western blotting.

Introduction

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool in a wide range of biological assays. When coupled with the bright and photostable this compound dye, streptavidin becomes a highly sensitive detection reagent. This compound is a blue fluorescent dye with an excitation maximum at 346 nm and an emission maximum at 442 nm, making it suitable for multiplexing with other fluorophores.[1][2] This system allows for significant signal amplification, as multiple biotin molecules can be conjugated to a primary antibody or probe, each of which can then bind an this compound-labeled streptavidin molecule.[3]

Product Specifications and Performance Characteristics

The this compound streptavidin conjugate is a highly purified and well-characterized reagent designed for optimal performance in various immunoassays.

PropertyValueReference
Excitation Maximum346 nm[1][2]
Emission Maximum442 nm[1][2]
Laser Line355 nm[1]
Common Filter Set450/50[1]
Quantum Yield0.24[1]
BrightnessBright[2][4]
PhotostabilityPhotostable[1][2][4]
SolubilityHigh in aqueous solutions[4]

Experimental Protocols

Below are detailed protocols for common applications using this compound streptavidin for biotin detection. It is important to note that optimal concentrations and incubation times should be determined empirically for each specific experimental system.

Immunofluorescence Staining of Fixed Cells

This protocol describes the use of this compound streptavidin to detect a biotinylated primary or secondary antibody in fixed and permeabilized cells.

Materials:

  • Fixed and permeabilized cells on coverslips or slides

  • Biotinylated primary or secondary antibody

  • This compound streptavidin

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20)

  • Antifade mounting medium

Protocol:

  • Blocking:

    • Wash the fixed and permeabilized cells twice with PBS.

    • Incubate the cells with Blocking Buffer for 60 minutes at room temperature to reduce non-specific binding.

  • Primary/Secondary Antibody Incubation:

    • Dilute the biotinylated primary or secondary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Streptavidin Incubation:

    • Dilute the this compound streptavidin to a working concentration of 1-10 µg/mL in Blocking Buffer.[5]

    • Incubate the cells with the diluted this compound streptavidin for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with a DAPI or UV filter set.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_visualization Visualization Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking (1-5% BSA) Permeabilization->Blocking Primary_Ab Biotinylated Primary/Secondary Ab Blocking->Primary_Ab Streptavidin This compound Streptavidin Primary_Ab->Streptavidin Wash1 Wash (3x PBS) Primary_Ab->Wash1 Mounting Mounting Streptavidin->Mounting Wash2 Wash (3x PBS) Streptavidin->Wash2 Imaging Fluorescence Microscopy Mounting->Imaging Wash1->Streptavidin Wash2->Mounting

Immunofluorescence Staining Workflow
Flow Cytometry Staining

This protocol outlines the use of this compound streptavidin for the detection of cell surface or intracellular antigens using a biotinylated primary antibody.

Materials:

  • Single-cell suspension

  • Biotinylated primary antibody

  • This compound streptavidin

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixation/Permeabilization Buffers (for intracellular staining)

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.

    • Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Blocking (Optional but Recommended):

    • Incubate cells with an Fc block to prevent non-specific binding of antibodies to Fc receptors.

  • Primary Antibody Incubation:

    • Incubate the cells with the biotinylated primary antibody at its predetermined optimal concentration for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • This compound Streptavidin Incubation:

    • Resuspend the cells in Flow Cytometry Staining Buffer containing this compound streptavidin at a recommended starting concentration of 0.25 µg per 10^6 cells. Titration is recommended for optimal results.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

    • Acquire data on a flow cytometer equipped with a UV or violet laser.

Flow_Cytometry_Workflow Start Single-Cell Suspension Fc_Block Fc Receptor Block (Optional) Start->Fc_Block Primary_Ab Incubate with Biotinylated Primary Ab Fc_Block->Primary_Ab Wash1 Wash (2x) Primary_Ab->Wash1 Streptavidin Incubate with This compound Streptavidin Wash1->Streptavidin Wash2 Wash (2x) Streptavidin->Wash2 Acquisition Data Acquisition (Flow Cytometer) Wash2->Acquisition

Flow Cytometry Staining Workflow
Western Blotting

This protocol details the use of this compound streptavidin for the detection of a biotinylated protein on a western blot membrane.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Biotinylated secondary antibody

  • This compound streptavidin

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Fluorescent imaging system

Protocol:

  • Blocking:

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Biotinylated Secondary Antibody Incubation:

    • Incubate the membrane with the biotinylated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 5 minutes each with TBST.

  • This compound Streptavidin Incubation:

    • Incubate the membrane with this compound streptavidin diluted in Blocking Buffer (a starting dilution of 1:1000 to 1:5000 is recommended) for 1 hour at room temperature with gentle agitation, protected from light.[6]

    • Wash the membrane three times for 5 minutes each with TBST, protected from light.

  • Imaging:

    • Image the membrane using a fluorescent imaging system capable of detecting the this compound signal.

Western_Blot_Workflow Start Protein Transfer to Membrane Blocking Blocking (e.g., 5% Milk/BSA) Start->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Wash1 Wash (3x TBST) Primary_Ab->Wash1 Secondary_Ab Incubate with Biotinylated Secondary Ab Wash1->Secondary_Ab Wash2 Wash (3x TBST) Secondary_Ab->Wash2 Streptavidin Incubate with This compound Streptavidin Wash2->Streptavidin Wash3 Wash (3x TBST) Streptavidin->Wash3 Imaging Fluorescent Imaging Wash3->Imaging

Western Blotting Detection Workflow

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background - Antibody concentration too high- Insufficient blocking- Endogenous biotin- Titrate primary and secondary antibodies, and this compound streptavidin.- Increase blocking time or try a different blocking agent.- Use an endogenous biotin blocking kit.[4]
Weak or No Signal - Low target expression- Inefficient antibody binding- Incorrect filter set- Use a signal amplification strategy.- Optimize antibody concentrations and incubation times.- Ensure the use of a filter set appropriate for this compound.[1]
Photobleaching - Excessive exposure to light- Minimize light exposure during incubation and washing steps.- Use an antifade mounting medium for immunofluorescence.

Signaling Pathway and Logical Relationship

The fundamental principle behind these protocols is the high-affinity interaction between streptavidin and biotin, which is leveraged for signal detection and amplification.

Streptavidin_Biotin_Interaction Target Target Antigen Primary_Ab Primary Antibody Target->Primary_Ab binds to Biotin_Secondary_Ab Biotinylated Secondary Antibody Primary_Ab->Biotin_Secondary_Ab binds to AF350_Streptavidin This compound Streptavidin Biotin_Secondary_Ab->AF350_Streptavidin binds to (High Affinity) Signal Fluorescent Signal (442 nm) AF350_Streptavidin->Signal emits

Streptavidin-Biotin Detection Principle

References

Application Notes: Alexa Fluor 350 for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the genetic material in an individual's cells, including specific genes or portions of genes. This technique is widely employed in genetic research, diagnostics, and drug development to identify chromosomal abnormalities, gene fusions, and changes in gene copy number. Alexa Fluor 350 is a blue-fluorescent dye that serves as a robust and photostable fluorophore for labeling nucleic acid probes used in FISH.[1][2][3] Its excitation and emission spectra (approximately 346 nm and 442 nm, respectively) are well-suited for multiplexing experiments, providing clear discrimination from green and red fluorophores.[1] These application notes provide a detailed protocol for using this compound-labeled probes in FISH applications.

Principle of this compound FISH

The core principle of FISH involves the hybridization of a fluorescently labeled nucleic acid probe to a complementary target sequence within the cellular DNA or RNA. In the context of this compound FISH, the probe is either directly conjugated to the this compound dye or indirectly detected using a hapten-labeled probe followed by an anti-hapten antibody or streptavidin conjugated to this compound. The labeled probe and the target cellular nucleic acids are first denatured to single strands and then incubated under conditions that promote the formation of stable hybrids. Subsequent washing steps remove any unbound or non-specifically bound probes. The fluorescent signal is then visualized using a fluorescence microscope equipped with the appropriate filter sets for DAPI/Alexa Fluor 350.

Key Experimental Protocols

Probe Labeling with this compound

There are two primary methods for labeling nucleic acid probes with this compound: direct labeling and indirect labeling.

1. Direct Labeling using Nick Translation: This method incorporates an amine-modified nucleotide (e.g., aminoallyl-dUTP) into the DNA probe via nick translation, followed by chemical labeling with an amine-reactive this compound succinimidyl ester.[4] This results in a higher degree of labeling and improved signal-to-noise ratios.[4]

2. Indirect Labeling and Detection: This method involves incorporating a hapten, such as biotin or digoxigenin (DIG), into the probe. Following hybridization, the hapten is detected using a streptavidin- or antibody-conjugate system. For signal amplification, tyramide signal amplification (TSA) can be employed, where a horseradish peroxidase (HRP)-conjugated streptavidin or antibody catalyzes the deposition of multiple this compound-tyramide molecules at the target site.[4]

This compound FISH Protocol for Adherent Cells

This protocol provides a general guideline for performing FISH on adherent cells grown on coverslips. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different probes and cell types.

Materials and Reagents:

  • This compound-labeled DNA probe

  • Coverslips with cultured adherent cells

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • 20x Saline-Sodium Citrate (SSC) buffer

  • Formamide

  • Hybridization Buffer (50% formamide, 2x SSC, 10% dextran sulfate)

  • DAPI (4',6-diamidino-2-phenylindole) counterstain

  • Antifade mounting medium

Procedure:

  • Sample Preparation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[5]

    • Wash three times with PBS for 5 minutes each.

  • Pre-hybridization:

    • Equilibrate the coverslips in 2x SSC for 5 minutes.

    • Dehydrate the cells through a series of ethanol washes (70%, 90%, and 100%) for 3 minutes each and then air dry.[6]

  • Denaturation and Hybridization:

    • Prepare the probe mix by diluting the this compound-labeled probe in hybridization buffer. A typical starting concentration is 10-50 ng of probe per 20 µL of hybridization mix.

    • Denature the probe mix at 75°C for 5-10 minutes and then immediately place on ice.[6]

    • Apply the denatured probe mix to the coverslip.

    • Seal the coverslip on a microscope slide with rubber cement to prevent evaporation.

    • Co-denature the cellular DNA and the probe by placing the slide on a heat block at 75°C for 5 minutes.

    • Transfer the slide to a humidified chamber and incubate at 37°C overnight for hybridization.[6]

  • Post-Hybridization Washes:

    • Carefully remove the rubber cement and coverslip.

    • Wash the slides in 50% formamide/2x SSC at 42°C for 15 minutes.

    • Wash in 2x SSC at 42°C for 15 minutes.

    • Wash in 1x SSC at room temperature for 5 minutes.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI (300 nM in PBS) for 5 minutes at room temperature.

    • Wash briefly with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.[7]

    • Seal the edges of the coverslip with nail polish and store at 4°C in the dark.

  • Imaging:

    • Visualize the this compound signal using a fluorescence microscope equipped with a DAPI filter set (Excitation/Emission: ~360/460 nm).

Data Presentation

Table 1: Summary of Quantitative Parameters for this compound FISH Protocol

ParameterValueNotes
Fixation
Fixative4% Paraformaldehyde in PBS
Incubation Time10 minutesAt room temperature
Permeabilization
Permeabilizing Agent0.5% Triton X-100 in PBS
Incubation Time10 minutesAt room temperature
Denaturation
Probe Denaturation Temperature75°C
Probe Denaturation Time5-10 minutes
Sample Denaturation Temperature75°C
Sample Denaturation Time5 minutes
Hybridization
Hybridization Temperature37°C
Hybridization TimeOvernight (12-16 hours)
Post-Hybridization Washes
Wash 150% Formamide / 2x SSC42°C for 15 minutes
Wash 22x SSC42°C for 15 minutes
Wash 31x SSCRoom temperature for 5 minutes
Counterstaining
CounterstainDAPI (300 nM)
Incubation Time5 minutesAt room temperature

Mandatory Visualizations

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post Post-Hybridization & Imaging start Adherent Cells on Coverslip fixation Fixation (4% PFA, 10 min) start->fixation permeabilization Permeabilization (0.5% Triton X-100, 10 min) fixation->permeabilization dehydration Dehydration (Ethanol Series) permeabilization->dehydration denaturation Denaturation (Probe & Sample, 75°C) dehydration->denaturation hybridization Hybridization (37°C, Overnight) denaturation->hybridization washes Post-Hybridization Washes (Formamide/SSC) hybridization->washes counterstain Counterstaining (DAPI) washes->counterstain mounting Mounting (Antifade Medium) counterstain->mounting imaging Fluorescence Microscopy mounting->imaging

Caption: Workflow for this compound FISH on adherent cells.

Probe_Labeling cluster_direct Direct Labeling cluster_indirect Indirect Labeling (TSA) dna_probe1 DNA Probe nick_translation Nick Translation with Aminoallyl-dUTP dna_probe1->nick_translation labeled_probe1 Amine-Modified Probe nick_translation->labeled_probe1 final_probe1 Directly Labeled This compound Probe labeled_probe1->final_probe1 Covalent Bonding alexa_fluor_se This compound Succinimidyl Ester alexa_fluor_se->final_probe1 dna_probe2 DNA Probe biotin_labeling Incorporate Biotin-dUTP dna_probe2->biotin_labeling labeled_probe2 Biotinylated Probe biotin_labeling->labeled_probe2 streptavidin_hrp Streptavidin-HRP labeled_probe2->streptavidin_hrp Binding amplified_signal Amplified Signal streptavidin_hrp->amplified_signal Catalysis tyramide This compound Tyramide tyramide->amplified_signal

Caption: Methods for labeling nucleic acid probes with this compound.

References

Live Cell Imaging with Alexa Fluor 350 Dextran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 350 dextran is a highly versatile tool for live-cell imaging, enabling researchers to visualize and quantify dynamic cellular processes in real-time. This blue-fluorescent tracer is characterized by its high water solubility, low toxicity, and resistance to cleavage by endogenous cellular enzymes, making it an ideal probe for long-term studies.[1][2] Its primary applications lie in the investigation of fluid-phase endocytosis, including macropinocytosis and micropinocytosis, as well as the assessment of cell membrane integrity and permeability.[3] The choice of dextran molecular weight is crucial, as it influences the mechanism of cellular uptake.[3]

Spectral Properties of this compound:

PropertyWavelength (nm)
Excitation Maximum346
Emission Maximum442

Note: this compound is optimally excited by a 350 nm laser line and its emission is well-separated from commonly used green fluorophores like Alexa Fluor 488, minimizing spectral overlap in multicolor imaging experiments.[4][5]

Applications

  • Studying Endocytic Pathways: Fluorescently labeled dextrans are widely used as markers for fluid-phase endocytosis.[3] The size of the dextran molecule determines the primary uptake pathway. Larger dextrans (e.g., 70 kDa) are predominantly internalized through macropinocytosis, a clathrin- and dynamin-independent process.[3] Smaller dextrans (e.g., 10 kDa and smaller) can be taken up by both macropinocytosis and clathrin-dependent micropinocytosis.[3] By using this compound dextran of a specific molecular weight, researchers can selectively label and track these pathways.

  • Assessing Cell Permeability and Membrane Integrity: this compound dextran can be used to assess changes in cell membrane permeability. In cells with compromised membrane integrity, the dextran will passively diffuse into the cytoplasm. This application is valuable in studies of toxicology, drug delivery, and cellular injury.

  • Tracing Fluid Transport and Microcirculation: In tissues and whole organisms, fluorescent dextrans can be used to visualize blood vessels and study vascular permeability.[6]

  • Cellular Loading and Microinjection Marker: Due to its high water solubility and brightness, this compound dextran is an excellent marker for confirming successful cell loading through techniques like microinjection, electroporation, or scrape-loading.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endocytosis with this compound Dextran

This protocol describes the general procedure for labeling live cells with this compound dextran to visualize and quantify endocytic uptake.

Materials:

  • This compound dextran (appropriate molecular weight)

  • Live-cell imaging medium (e.g., phenol red-free DMEM supplemented with FBS and HEPES)

  • Cultured cells on glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS), sterile

  • Fluorescence microscope equipped for live-cell imaging with a UV laser or lamp and appropriate filter sets for this compound.

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of Dextran Solution:

    • Prepare a stock solution of this compound dextran in sterile PBS or culture medium. A typical stock concentration is 1-10 mg/mL.

    • Sterile filter the dextran solution using a 0.2 µm filter before use with live cells.[7]

  • Cell Labeling:

    • Wash the cells once with pre-warmed live-cell imaging medium.

    • Prepare the final working concentration of this compound dextran in the imaging medium. The optimal concentration should be determined empirically but typically ranges from 0.1 to 1 mg/mL.

    • Incubate the cells with the dextran-containing medium for a specific period. Incubation times can range from a few minutes to several hours, depending on the cell type and the specific process being studied. For endocytosis, typical incubation times are between 15 and 60 minutes.[8]

  • Washing:

    • Remove the dextran-containing medium and wash the cells 2-3 times with pre-warmed imaging medium to remove extracellular dextran and reduce background fluorescence.

  • Live-Cell Imaging:

    • Immediately after washing, add fresh, pre-warmed imaging medium to the cells.

    • Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Use the appropriate excitation and emission filters for this compound (Excitation: ~350 nm, Emission: ~440 nm).

    • Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[1][9]

    • Acquire time-lapse images to observe the dynamics of dextran uptake and trafficking.

Quantitative Data Summary:

ParameterRangeNotes
Dextran Concentration 0.1 - 1.0 mg/mLOptimal concentration is cell-type dependent and should be determined experimentally.
Incubation Time 15 - 60 minutesShorter times for initial uptake, longer times for trafficking to late endosomes/lysosomes.
Imaging Temperature 37°CCrucial for maintaining normal cellular processes.
CO2 Concentration 5%Maintains physiological pH of the culture medium.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture Culture cells on glass-bottom dish prepare_dextran Prepare this compound dextran solution incubate Incubate cells with dextran prepare_dextran->incubate wash Wash to remove extracellular dextran incubate->wash live_imaging Live-cell imaging (time-lapse) wash->live_imaging analysis Image analysis and quantification live_imaging->analysis

Caption: Experimental workflow for live-cell imaging of endocytosis.

endocytic_pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm extracellular Extracellular Space (this compound Dextran) clathrin Clathrin-coated pit extracellular->clathrin Micropinocytosis (small dextrans) caveolae Caveolae extracellular->caveolae Minor pathway for dextran macropinosome Macropinocytic cup extracellular->macropinosome Macropinocytosis (large dextrans) early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macropinosome->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome late_endosome->lysosome

Caption: Cellular uptake pathways for fluorescently labeled dextran.

References

Application Notes and Protocols for Alexa Fluor 350 in Western Blot Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Western blotting has emerged as a powerful technique for the detection and quantification of proteins, offering significant advantages over traditional chemiluminescent methods. This approach provides a wider dynamic range, enhanced signal stability, and the capability for multiplexing, allowing for the simultaneous detection of multiple proteins on a single blot.[1][2] Among the array of available fluorophores, Alexa Fluor 350, a blue-fluorescent dye, serves as a valuable tool, particularly for the detection of high-abundance proteins or as a component in multiplex assays.[3][4]

This compound is characterized by its excitation maximum at approximately 346 nm and an emission maximum at 442 nm.[4][5] Its distinct spectral properties make it an excellent choice for multicolor analysis, often used in conjunction with green and red fluorophores with minimal spectral overlap.[3] This application note provides detailed protocols and data for the use of this compound-conjugated secondary antibodies in Western blot detection, with a focus on the analysis of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Advantages of Fluorescent Western Blotting

Fluorescent detection offers several key benefits for protein analysis:

  • Quantitative Analysis: The signal generated in fluorescent Western blotting is directly proportional to the amount of target protein, enabling accurate quantification over a broad linear range.[1][2]

  • Multiplexing Capability: By using spectrally distinct fluorophores, multiple proteins can be detected and quantified on the same blot, saving time and valuable sample.[6][7] This is particularly useful for analyzing a protein and its post-translationally modified form, or for normalizing to a loading control on the same blot.

  • Signal Stability: Fluorescent signals are more stable over time compared to the transient signals produced by chemiluminescent reactions, allowing for blot archiving and re-imaging.[1]

  • Simplified Workflow: The procedure eliminates the need for substrate incubation and film development, streamlining the detection process.

Key Experimental Considerations

For optimal results with this compound, several factors should be considered:

  • Low-Fluorescence Membranes: The use of nitrocellulose or low-fluorescence polyvinylidene difluoride (PVDF) membranes is recommended to minimize background fluorescence.[8]

  • Blocking Buffers: Commercially available fluorescent-specific blocking buffers are recommended to reduce non-specific binding and background noise.[6]

  • Antibody Concentrations: Optimization of both primary and secondary antibody concentrations is crucial to achieve a high signal-to-noise ratio.[8]

  • Imaging Equipment: A digital imager equipped with the appropriate excitation source (e.g., UV or 355 nm laser) and emission filters is required for signal detection.[3][9]

Data Presentation

The following tables summarize key quantitative data for the use of this compound in Western blotting.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum346
Emission Maximum442

Table 2: Recommended Reagent Concentrations and Incubation Times

ReagentConcentration/DilutionIncubation TimeTemperature
Primary AntibodyVaries (optimize for each antibody)1 hour - overnightRoom Temperature or 4°C
This compound Secondary Antibody0.1 - 0.4 µg/mL (typically 1:5,000 - 1:20,000 dilution)1 - 2 hoursRoom Temperature
Blocking BufferReady-to-use or 5% non-fat dry milk/BSA in TBS-T30 - 60 minutesRoom Temperature
Wash Buffer (TBS-T)1X TBS with 0.1% Tween-203 x 10 minutesRoom Temperature

Table 3: Imaging System Filter Sets for this compound Detection

Filter TypeWavelength Range (nm)Common Compatible Dyes
Excitation~330-380DAPI, Hoechst
Emission~420-470 (e.g., 450/50)DAPI, Hoechst

Experimental Protocols

This section provides a detailed methodology for performing a fluorescent Western blot using an this compound-conjugated secondary antibody to analyze key proteins in the EGFR signaling pathway.

I. Sample Preparation and Protein Quantification
  • Cell Lysis:

    • Culture cells to the desired confluency and treat with appropriate stimuli (e.g., EGF) or inhibitors.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a fresh tube.[10]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.[10]

  • Sample Preparation for Electrophoresis:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.[10]

II. Gel Electrophoresis and Protein Transfer
  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Include a pre-stained molecular weight marker.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel, low-fluorescence PVDF membrane, and filter papers in transfer buffer.

    • Assemble the transfer stack and perform the transfer according to standard protocols (wet or semi-dry).

III. Immunodetection
  • Blocking:

    • Following transfer, wash the membrane briefly with deionized water.

    • Incubate the membrane in a fluorescent-specific blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pERK, anti-ERK) in the blocking buffer at their predetermined optimal concentrations.

    • Incubate the membrane in the primary antibody solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.[11]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBS-T with gentle agitation.[6]

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody (and other fluorophore-conjugated secondary antibodies for multiplexing) in blocking buffer to a final concentration of 0.1-0.4 µg/mL.[8]

    • Incubate the membrane in the secondary antibody solution for 1-2 hours at room temperature with gentle agitation. Protect the membrane from light from this point forward.[11]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBS-T, followed by a final rinse with TBS to remove residual detergent.

IV. Image Acquisition and Analysis
  • Imaging:

    • Place the membrane in a digital imager equipped with the appropriate filters for this compound.

    • Acquire the image, ensuring that the signal is not saturated to allow for accurate quantification.

  • Data Analysis:

    • Use densitometry software (e.g., ImageJ) to quantify the band intensities.

    • Normalize the signal of the protein of interest (e.g., pEGFR) to a loading control (e.g., total EGFR or a housekeeping protein detected with a different fluorophore).

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation GRB2 GRB2 pEGFR->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Regulates

Caption: EGFR Signaling Cascade.

Experimental Workflow Diagram

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Cell Lysis & Quantification) SDSPAGE 2. SDS-PAGE SamplePrep->SDSPAGE Transfer 3. Protein Transfer (to PVDF/Nitrocellulose) SDSPAGE->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (e.g., anti-pEGFR) Blocking->PrimaryAb Wash1 6. Washing PrimaryAb->Wash1 SecondaryAb 7. Secondary Antibody Incubation (this compound conjugate) Wash1->SecondaryAb Wash2 8. Final Washes SecondaryAb->Wash2 Imaging 9. Image Acquisition Wash2->Imaging Analysis 10. Data Analysis (Quantification) Imaging->Analysis

Caption: Fluorescent Western Blot Workflow.

References

Choosing the Right Filter Set for Alexa Fluor 350 Imaging: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor 350 is a blue-fluorescent dye commonly utilized in fluorescence microscopy and other fluorescence-based assays. Its excitation maximum is approximately 346 nm and its emission maximum is around 442 nm.[1] Proper filter set selection is paramount for achieving optimal signal-to-noise ratios and preventing spectral bleed-through, thereby ensuring the acquisition of high-quality, reliable data. This document provides a comprehensive guide to selecting the appropriate filter set for this compound imaging, including detailed specifications of recommended filter sets and a step-by-step immunofluorescence protocol.

Spectral Properties of this compound

This compound is a coumarin-based dye that is excited by ultraviolet (UV) light and emits in the blue region of the visible spectrum. Its key spectral characteristics are summarized in the table below.

PropertyWavelength (nm)
Excitation Maximum~346
Emission Maximum~442

Understanding these spectral properties is the first step in selecting a filter set that will efficiently excite the fluorophore and collect its emitted fluorescence.

Recommended Filter Sets for this compound

The ideal filter set for this compound should have an excitation filter that encompasses its 346 nm excitation peak, a dichroic mirror that efficiently reflects the excitation light and transmits the emission, and an emission filter that captures the 442 nm emission peak while blocking unwanted background and potential bleed-through from other fluorophores.

Several commercially available filter sets are well-suited for this compound imaging. These are often marketed as "DAPI" or "UV" filter sets. Below is a comparison of some recommended options:

Filter Set NameExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)Manufacturer
Nikon UV-2A 330-380400420 (Longpass)Nikon
Chroma 39000 AT375/28x (361-389)AT415DCAT460/50m (435-485)Chroma
Semrock DAPI-5050A-000 FF01-377/50 (352-402)FF409-Di03FF01-447/60 (417-477)Semrock
SyronOptics DAPI Filter Set BP350/50 (325-375)DM400BP460/50 (435-485)SyronOptics[2]

Logical Workflow for Filter Set Selection

The process of selecting the optimal filter set for your this compound imaging experiment can be visualized as a logical workflow. This involves considering the spectral properties of the fluorophore, the specifications of the available filter sets, and the context of your specific experiment (e.g., single or multi-color imaging).

filter_selection_workflow cluster_start Define Experimental Needs cluster_spectra Fluorophore & Filter Spectra cluster_evaluation Filter Set Evaluation cluster_decision Final Selection Start Start: this compound Imaging FluorophoreSpectra Identify this compound Excitation (~346nm) Emission (~442nm) Start->FluorophoreSpectra FilterSpectra Gather Filter Set Specifications (Exciter, Dichroic, Emitter) FluorophoreSpectra->FilterSpectra ExciterMatch Does Exciter Passband Cover ~346nm? FilterSpectra->ExciterMatch ExciterMatch->FilterSpectra No EmitterMatch Does Emitter Passband Cover ~442nm? ExciterMatch->EmitterMatch Yes EmitterMatch->FilterSpectra No DichroicMatch Does Dichroic Reflect Excitation & Transmit Emission? EmitterMatch->DichroicMatch Yes DichroicMatch->FilterSpectra MultiColor Consider Multi-Color Compatibility DichroicMatch->MultiColor Yes OptimalSet Select Optimal Filter Set MultiColor->OptimalSet signaling_pathway cluster_nucleus Nuclear Localization Ligand Extracellular Ligand Receptor Cell Surface Receptor Ligand->Receptor SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade TranscriptionFactor Transcription Factor (Inactive) SignalingCascade->TranscriptionFactor TranscriptionFactorActive Transcription Factor (Active) TranscriptionFactor->TranscriptionFactorActive Activation & Translocation Nucleus Nucleus PrimaryAb Primary Antibody (targets Active TF) TranscriptionFactorActive->PrimaryAb SecondaryAb Secondary Antibody (this compound conjugate) PrimaryAb->SecondaryAb Fluorescence Blue Fluorescence (λem ~442nm) SecondaryAb->Fluorescence

References

Troubleshooting & Optimization

how to reduce Alexa Fluor 350 photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor 350. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize photobleaching and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] When a fluorescent molecule like this compound is exposed to high-intensity light, it can enter a long-lived, excited triplet state. This state is highly reactive with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that can chemically damage the fluorophore.[3] This process results in a fading fluorescence signal during imaging, which can compromise the quality of your images and the accuracy of quantitative data, especially when imaging low-abundance targets.[1][2]

Q2: How photostable is this compound?

A2: this compound is a sulfonated coumarin derivative designed for improved brightness and water solubility.[4] Its photostability is generally described as moderate to good, offering advantages over older blue dyes like AMCA.[5][6] The entire Alexa Fluor family of dyes is known for its enhanced photostability compared to traditional fluorophores like FITC.[7][8] However, like all fluorophores, it is still susceptible to photobleaching, particularly under prolonged or high-intensity UV light exposure.[3][9]

Q3: What are the primary strategies to reduce this compound photobleaching?

A3: There are four main strategies to combat photobleaching:

  • Use Antifade Mounting Media: This is the most effective way to prevent photobleaching in fixed samples. These reagents typically work by scavenging reactive oxygen species.[7][10]

  • Optimize Imaging Conditions: Reduce the intensity of the excitation light by using the lowest possible laser/lamp power and appropriate neutral density filters.[11][12]

  • Minimize Exposure Time: Limit the sample's exposure to light by using sensitive detectors, minimizing acquisition times, and using a shutter to block the light path when not actively imaging.[2][13]

  • Proper Sample Preparation: Ensure optimal staining protocols and sample mounting to maximize the initial signal, which reduces the required excitation intensity.[11]

Q4: Which antifade reagents are recommended for this compound?

A4: Several commercial antifade reagents are effective for the Alexa Fluor family of dyes. Reagents containing p-phenylenediamine (PPD) or n-propyl gallate are known to be effective antifade compounds.[14][15] It is important to choose a reagent that is compatible with your specific sample type and other fluorophores in your experiment. Always consult the manufacturer's recommendations.

Troubleshooting Guide

Problem: My this compound signal is weak or fades very quickly.

This common issue can stem from several factors related to the experimental setup, reagents, or imaging parameters. Follow this troubleshooting workflow to identify and resolve the problem.

Quantitative Data

For optimal experimental design, it's crucial to understand the spectral properties of this compound and the characteristics of recommended antifade reagents.

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum~346 nm[7]
Emission Maximum~442 nm[7]
Recommended Laser Line355 nm[16]
Extinction Coefficient19,000 cm⁻¹M⁻¹[8]
Quantum Yield0.24[16]

Table 2: Recommended Antifade Mounting Media for Alexa Fluor® Dyes

Reagent NameKey Component(s)Refractive Index (RI)Curing TimeNotes
ProLong™ Gold Antifade MountantNot specified1.47Cures in 24 hoursRecommended for Alexa Fluor dyes; causes little or no quenching.[4]
VECTASHIELD® Mounting Mediump-Phenylenediamine (PPD)1.45Non-hardeningPPD is a highly effective antifade agent.[14][15] May not be ideal for cyanine dyes.[14]
Mountant solution with n-propyl gallaten-Propyl gallateVaries (often glycerol-based)Non-hardeningA well-established antifadent useful for Alexa dyes.[17]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining Protocol to Minimize Photobleaching

This protocol provides a framework for immunofluorescence (IF) staining, incorporating steps to maximize signal and preserve fluorescence.

  • Cell/Tissue Preparation:

    • Grow cells on coverslips or prepare tissue sections according to standard lab protocols.

    • Fix samples with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize cells (if staining intracellular targets) with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate samples in a blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS) for at least 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[18]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).

    • Incubate samples overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash samples three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer. Protect the antibody from light from this point forward by covering the container with aluminum foil.[18]

    • Incubate for 1-2 hours at room temperature in the dark.

  • Final Washes:

    • Wash samples three times with PBS for 5 minutes each in the dark.

  • Mounting:

    • Carefully remove excess PBS from the slide.

    • Add a single drop of an antifade mounting medium onto the sample.

    • Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish.

    • Allow the mounting medium to cure if necessary (check manufacturer's instructions), storing the slides flat in the dark at 4°C.[4]

Protocol 2: Measuring Photostability (Photobleaching Rate)

This protocol outlines a method to quantify the photostability of this compound under your specific imaging conditions.[5]

  • Sample Preparation: Prepare a fluorescently labeled sample as described in Protocol 1.

  • Microscope Setup:

    • Turn on the microscope and excitation light source. Allow the lamp to warm up for stable output.

    • Place the slide on the microscope stage and bring the sample into focus.

    • Select an area of interest with uniform fluorescence.

    • Set the imaging parameters (laser power, exposure time, gain) to levels that provide a good initial signal without saturation.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the same field of view under continuous illumination. For example, capture an image every 10 seconds for a total of 5 minutes.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the region of interest in each image of the time series.

    • Normalize the intensity at each time point to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity against time. The resulting curve represents the photobleaching rate.

    • The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[5]

Mandatory Visualizations

Troubleshooting_Workflow cluster_imaging Step 1: Check Imaging Parameters cluster_reagents Step 2: Evaluate Reagents & Sample Prep start Start: Dim or Fading This compound Signal q_intensity Is Excitation Intensity Minimized? start->q_intensity a_intensity Action: Reduce laser/lamp power. Use neutral density (ND) filters. q_intensity->a_intensity No q_exposure Is Exposure Time Optimized? q_intensity->q_exposure Yes a_intensity->q_exposure a_exposure Action: Reduce camera exposure time. Increase gain/binning if necessary. q_exposure->a_exposure No q_detector Is Detector Sensitivity Max? q_exposure->q_detector Yes a_exposure->q_detector a_detector Action: Use a high quantum efficiency cooled camera. q_detector->a_detector No q_antifade Is an Antifade Mounting Medium Used? q_detector->q_antifade Yes a_detector->q_antifade a_antifade Action: Use a fresh, high-quality antifade (e.g., ProLong Gold). q_antifade->a_antifade No q_antibody Is Antibody Concentration Optimal? q_antifade->q_antibody Yes a_antifade->q_antibody a_antibody Action: Titrate primary and secondary antibodies to find optimal signal-to-noise. q_antibody->a_antibody No q_storage Are Conjugates Stored Properly? q_antibody->q_storage Yes a_antibody->q_storage a_storage Action: Store antibodies at 4°C, protected from light. Avoid freeze-thaw cycles. q_storage->a_storage No end Problem Resolved: Bright, Stable Signal q_storage->end Yes a_storage->end

References

Technical Support Center: Minimizing Background Fluorescence with Alexa Fluor 350

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor 350. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to help minimize background fluorescence and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using this compound?

High background fluorescence with this compound can stem from several sources. A primary contributor is autofluorescence, which is the natural fluorescence emitted by biological materials within your sample.[1][2] Common endogenous molecules that cause autofluorescence include NADH, collagen, and elastin.[1][3] Another significant factor is non-specific binding of the this compound-conjugated antibody to cellular components other than the target antigen.[4] Additionally, issues with sample preparation, such as the use of certain fixatives like glutaraldehyde and paraformaldehyde, can induce autofluorescence.[3][5]

Q2: How can I reduce autofluorescence in my samples?

Several strategies can be employed to mitigate autofluorescence.

  • Proper Fixation: Minimize the duration of fixation to the shortest time necessary for your tissue type and size to reduce fixation-induced autofluorescence.[5]

  • Wavelength Selection: If possible, choose fluorophores that emit in the far-red spectrum, as autofluorescence is less prevalent at these longer wavelengths.[2][6]

  • Quenching Agents: Chemical treatments can help reduce autofluorescence. For instance, sodium borohydride can be used to quench aldehyde-induced fluorescence.[3][7] Sudan Black B is another option for quenching lipofuscin-related autofluorescence.[8]

  • Spectral Unmixing: Advanced microscopy techniques, such as spectral imaging and linear unmixing, can computationally separate the specific this compound signal from the broad emission spectrum of autofluorescence.[9]

Q3: What is the best way to prevent non-specific binding of my this compound-conjugated antibody?

Effective blocking is crucial to prevent non-specific antibody binding.[10]

  • Blocking Buffers: Use a high-quality blocking buffer to saturate non-specific binding sites before applying your primary antibody. Common blocking agents include normal serum from the same species as the secondary antibody, bovine serum albumin (BSA), and non-fat dry milk.[10][11]

  • Antibody Dilution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with minimal background.[12][13]

  • Washing Steps: Implement thorough washing steps after primary and secondary antibody incubations to remove unbound antibodies.[4][14] Including a mild detergent like Tween 20 in your wash buffer can help reduce non-specific interactions.[11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using this compound.

High Background Fluorescence
Potential Cause Recommended Solution
Autofluorescence Include an unstained control to assess the level of autofluorescence.[12] Consider using a quenching agent like sodium borohydride or Sudan Black B.[3][7][8] If your microscope allows, use spectral unmixing to separate the signals.[9]
Non-specific Antibody Binding Optimize your blocking protocol by trying different blocking agents (e.g., normal serum, BSA) and increasing the blocking time.[10][11] Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[12][13] Ensure thorough washing steps between antibody incubations.[4][14]
Fixation-Induced Fluorescence Reduce the fixation time to the minimum required for your sample.[5] Consider using an alternative fixation method if aldehyde-based fixatives are causing high background.[3]
Dry Sample Ensure the sample remains hydrated throughout the staining procedure to prevent non-specific antibody binding and autofluorescence.[7]
Weak or No Signal
Potential Cause Recommended Solution
Suboptimal Antibody Concentration Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies.[12][15]
Photobleaching Minimize the exposure of your sample to the excitation light.[16] Use an anti-fade mounting medium to protect your sample from photobleaching.[17] Alexa Fluor dyes are generally photostable, but prolonged exposure can still lead to signal loss.[18][19]
Incorrect Filter Set Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation max: ~346 nm, Emission max: ~442 nm).[18][20]
Inactive Antibody Ensure proper storage of your antibodies according to the manufacturer's instructions.[15] Run a positive control to confirm the activity of your primary and secondary antibodies.[21]

Experimental Protocols & Data

This compound Spectral Properties

The spectral properties of a fluorophore are critical for designing experiments and selecting appropriate microscope filter sets.

Property Value
Maximum Excitation Wavelength ~346 nm[18][20]
Maximum Emission Wavelength ~442 nm[18][20]
Molar Extinction Coefficient ~19,000 cm⁻¹M⁻¹[18]
Common Laser Line 355 nm[20][22]
Common Filter Set 450/50 nm[20][22]
General Immunofluorescence Protocol

This protocol provides a basic framework for immunofluorescence staining. Optimization will be required for specific cell types and target antigens.

Caption: A general workflow for an immunofluorescence experiment.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for High Background

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence.

Troubleshooting High Background Start High Background Observed Unstained_Control Run Unstained Control Start->Unstained_Control Secondary_Only_Control Run Secondary Only Control Start->Secondary_Only_Control Autofluorescence_High High Autofluorescence? Unstained_Control->Autofluorescence_High NonSpecific_Secondary Non-specific Secondary Binding? Secondary_Only_Control->NonSpecific_Secondary Autofluorescence_High->NonSpecific_Secondary No Quench Apply Quenching Agent (e.g., Sodium Borohydride) Autofluorescence_High->Quench Yes Optimize_Blocking Optimize Blocking Protocol (Agent, Time) NonSpecific_Secondary->Optimize_Blocking Yes Titrate_Secondary Titrate Secondary Antibody NonSpecific_Secondary->Titrate_Secondary Yes Problem_Solved Problem Resolved Quench->Problem_Solved Optimize_Washing Optimize Washing Steps Optimize_Blocking->Optimize_Washing Titrate_Secondary->Optimize_Washing Optimize_Washing->Problem_Solved

Caption: A decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: Optimizing Alexa Fluor 350 Antibody Concentration for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your immunofluorescence (IF) experiments using Alexa Fluor 350-conjugated antibodies. This guide provides troubleshooting advice and detailed protocols in a question-and-answer format to help you achieve optimal staining results.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is a good starting concentration for my this compound-conjugated secondary antibody?

A good starting point for diluting your this compound-conjugated secondary antibody is crucial for achieving a high signal-to-noise ratio. A general recommendation is to start with a dilution of 1:1000.[1][2] However, the optimal concentration can vary depending on the primary antibody and the expression level of the target antigen. Therefore, it is highly recommended to perform a titration series to determine the ideal dilution for your specific experiment.[1]

Q2: I am observing high background fluorescence in my images. What could be the cause and how can I fix it?

High background can obscure your specific signal and is a common issue in immunofluorescence. Several factors can contribute to this problem:

  • Antibody concentration is too high: If both your specific signal and the background are bright, your primary or secondary antibody concentration is likely too high.[3]

    • Solution: Perform a titration of both your primary and secondary antibodies to find the optimal concentrations. For the secondary antibody, you can try a higher dilution, for example, from 1:2000 to 1:10,000.[4]

  • Insufficient washing: Inadequate washing steps can leave unbound antibodies on your sample.

    • Solution: Increase the number and duration of your wash steps. Using a buffer containing a mild detergent like Tween-20 can also help.

  • Autofluorescence: Some cell and tissue types naturally fluoresce, which can be particularly prominent in the blue channel where this compound emits.

    • Solution: Include an unstained control to assess the level of autofluorescence. If it is high, you can try using a background quenching agent or a different fluorophore that emits in a different spectral range.

  • Non-specific antibody binding: The secondary antibody may be binding non-specifically to your sample.

    • Solution: Ensure you are using a high-quality, cross-adsorbed secondary antibody. Using a blocking solution that matches the species of your secondary antibody can also help reduce non-specific binding.

Q3: My fluorescent signal is very weak or completely absent. What are the possible reasons and solutions?

A weak or absent signal can be frustrating. Here are some common causes and how to troubleshoot them:

  • Low antibody concentration: The concentration of your primary or secondary antibody may be too low.

    • Solution: Try a lower dilution of your antibodies (i.e., a higher concentration). Titration is key to finding the optimal concentration.

  • Suboptimal primary antibody: The primary antibody may not be suitable for immunofluorescence or may not be recognizing the target protein effectively.

    • Solution: Verify that your primary antibody is validated for IF. If possible, run a positive control to confirm its activity.

  • Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching (fading) upon exposure to excitation light.[5][6]

    • Solution: Minimize the exposure of your sample to the microscope's light source. Use an anti-fade mounting medium to protect your sample.[7] It is also recommended to image your samples immediately after staining.[7]

  • Incorrect filter sets: Your microscope's filter sets may not be optimal for this compound.

    • Solution: Ensure your microscope is equipped with a filter set appropriate for the excitation and emission spectra of this compound (Excitation max: ~346 nm, Emission max: ~442 nm).[8]

Quantitative Data Summary

Proper antibody concentration is critical for successful immunofluorescence. The following table provides recommended starting dilutions and a titration range for this compound-conjugated secondary antibodies.

ParameterRecommended Starting DilutionRecommended Titration Range
This compound Secondary Antibody Dilution 1:1000[1][2][9]1:200 - 1:3000[9][10]

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of cultured cells using an this compound-conjugated secondary antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)

  • Primary Antibody (diluted in Blocking Buffer)

  • This compound-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • Anti-fade Mounting Medium

  • Microscope Slides

Procedure:

  • Cell Culture and Fixation:

    • Grow cells to the desired confluency on sterile coverslips in a petri dish.

    • Gently wash the cells twice with PBS.

    • Fix the cells by incubating with Fixation Solution for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If your target protein is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

    • Perform a final wash with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with a filter set appropriate for this compound. Store the slides at 4°C in the dark until imaging.

Visualizing Experimental Workflows

Troubleshooting Workflow for Immunofluorescence

The following diagram illustrates a logical workflow for troubleshooting common issues in your immunofluorescence experiments.

TroubleshootingWorkflow cluster_start cluster_problem cluster_solutions cluster_bg_causes cluster_weak_causes cluster_actions Start Immunofluorescence Experiment Problem Evaluate Staining Result Start->Problem HighBg High Background Problem->HighBg High Background WeakSignal Weak/No Signal Problem->WeakSignal Weak/No Signal GoodSignal Optimal Staining Problem->GoodSignal Good Signal BgCause1 Antibody Conc. Too High? HighBg->BgCause1 WeakCause1 Antibody Conc. Too Low? WeakSignal->WeakCause1 End Proceed with Experiment GoodSignal->End BgCause2 Insufficient Washing? BgCause1->BgCause2 No ActionBg1 Titrate Antibodies BgCause1->ActionBg1 Yes BgCause3 Autofluorescence? BgCause2->BgCause3 No ActionBg2 Increase Washes BgCause2->ActionBg2 Yes BgCause3->Problem No ActionBg3 Use Quenching Agent BgCause3->ActionBg3 Yes WeakCause2 Photobleaching? WeakCause1->WeakCause2 No ActionWeak1 Increase Ab Conc. WeakCause1->ActionWeak1 Yes WeakCause3 Primary Ab Issue? WeakCause2->WeakCause3 No ActionWeak2 Use Anti-fade / Minimize Exposure WeakCause2->ActionWeak2 Yes WeakCause3->Problem No ActionWeak3 Validate Primary Ab WeakCause3->ActionWeak3 Yes ActionBg1->Problem ActionBg2->Problem ActionBg3->Problem ActionWeak1->Problem ActionWeak2->Problem ActionWeak3->Problem

Caption: A flowchart for troubleshooting common immunofluorescence staining issues.

Antibody Titration Workflow

This diagram outlines the process of titrating your primary and secondary antibodies to find the optimal concentrations.

AntibodyTitration cluster_setup cluster_primary cluster_secondary cluster_analysis cluster_decision cluster_secondary_titration cluster_final Start Prepare Samples (Fix, Permeabilize, Block) PrimaryTitration Incubate with Primary Ab Dilutions (e.g., 1:100, 1:500, 1:1000) Start->PrimaryTitration Wash1 Wash PrimaryTitration->Wash1 SecondaryConst Incubate with Constant This compound Secondary Ab (e.g., 1:1000) Wash1->SecondaryConst Wash2 Wash SecondaryConst->Wash2 Image Mount and Image Wash2->Image Analyze Analyze Signal-to-Noise Ratio Image->Analyze OptimalPrimary Select Optimal Primary Ab Conc. Analyze->OptimalPrimary SecondaryTitration Incubate with Secondary Ab Dilutions (e.g., 1:500, 1:1000, 1:2000) using Optimal Primary Ab Conc. OptimalPrimary->SecondaryTitration Wash3 Wash SecondaryTitration->Wash3 Image2 Mount and Image Wash3->Image2 Analyze2 Analyze Signal-to-Noise Ratio Image2->Analyze2 OptimalSecondary Select Optimal Secondary Ab Conc. Analyze2->OptimalSecondary End Optimized Protocol OptimalSecondary->End

Caption: A workflow for optimizing primary and secondary antibody concentrations.

References

Technical Support Center: Alexa Fluor 350 Signal-to-Noise Ratio Improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor 350. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio when using this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of a weak this compound signal?

A weak or absent fluorescent signal with this compound conjugates can stem from several factors:

  • Suboptimal Excitation and Emission Settings: Ensure your microscope or flow cytometer is equipped with the appropriate filters for this compound. The optimal excitation is around 346 nm, and the peak emission is at approximately 442 nm.[1][2] Using a standard DAPI filter set is often suitable for widefield microscopy, but for confocal microscopy, a UV laser is necessary for efficient excitation.[3][4]

  • Photobleaching: Blue fluorophores, including this compound, are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[5][6][7][8] Minimize exposure to the excitation light by using the lowest possible laser power and shortest exposure times. The use of an anti-fade mounting medium is highly recommended for microscopy applications.[9]

  • Incorrect Antibody Concentrations: The concentration of both primary and secondary antibodies is critical. Insufficient antibody will lead to a weak signal. It is essential to titrate your antibodies to determine the optimal concentration for your specific application and sample type.[10][11][12]

  • Issues with Secondary Antibody Conjugate: The quality of the secondary antibody conjugate can significantly impact the signal. In some cases, the conjugation of the dye to the antibody may be the issue. Trying a different batch or a new antibody from a different vendor can resolve this problem.[13]

  • Low Target Abundance: If the protein of interest is expressed at low levels, the signal may be inherently weak. In such cases, signal amplification techniques may be necessary.[11]

Q2: How can I reduce high background fluorescence with this compound?

High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are common causes and solutions:

  • Non-Specific Antibody Binding: This is a frequent cause of high background.

    • Blocking: Proper blocking is crucial. Use a suitable blocking agent such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody.[10][14] For problematic backgrounds, commercially available background-suppressing buffers can be effective.[10]

    • Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.[10][12]

    • Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[15] Adding a detergent like Tween 20 to your wash buffer can also help.

  • Autofluorescence: Some cells and tissues naturally fluoresce, which is more pronounced in the blue and green channels.[16][17][18]

    • Quenching: Autofluorescence from aldehyde fixation can be reduced by treating the sample with sodium borohydride.[16][19] Commercially available quenching reagents like Sudan Black B can be effective against lipofuscin-related autofluorescence.[16][19]

    • Spectral Separation: If possible, choose fluorophores that emit in the red or far-red spectrum to avoid the region where autofluorescence is strongest.[18]

  • Hydrophobic Interactions: Some fluorescent dyes can bind non-specifically due to hydrophobic interactions. Using a blocking buffer with a small amount of detergent can help mitigate this.

Q3: What are the key spectral properties of this compound and its common alternatives?

Understanding the spectral properties of your fluorophore is essential for proper experimental setup.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound ~346~442~19,0000.24
DAPI ~358~461~30,000-
Hoechst 33342 ~350~461~42,000~0.4
AMCA ~350~450--

Data compiled from multiple sources.[2][20][21]

Note: While DAPI and Hoechst dyes have similar spectral properties to this compound and can often be used with the same filter sets, they are primarily DNA stains and bind to the minor groove of DNA.[21][22] this compound, on the other hand, is typically conjugated to antibodies or other proteins for specific target labeling.

Troubleshooting Guides

Weak or No Signal
Potential Cause Recommended Solution
Incorrect filter set Verify that the excitation and emission filters on your instrument are appropriate for this compound (Excitation: ~346 nm, Emission: ~442 nm). A standard DAPI filter set is often compatible.[3][4]
Photobleaching Minimize light exposure. Use neutral density filters to reduce laser power. Use an anti-fade mounting medium for microscopy.[8][9]
Low antibody concentration Titrate the primary and secondary antibodies to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[10][11]
Inactive antibody Ensure antibodies have been stored correctly and have not expired. Test the antibody on a positive control sample.[11]
Inefficient secondary antibody Confirm the secondary antibody is appropriate for the species of the primary antibody. Consider trying a different lot or vendor.[13]
Low antigen expression Use a signal amplification method, such as a tyramide signal amplification (TSA) kit or a biotin-streptavidin system.[23]
Poor permeabilization (for intracellular targets) If staining an intracellular target, ensure the permeabilization step is sufficient. Try increasing the detergent concentration or incubation time.[14]
High Background
Potential Cause Recommended Solution
Insufficient blocking Increase the blocking time and/or use a different blocking agent (e.g., 5% normal serum from the secondary antibody host species, or BSA).[10]
High antibody concentration Titrate the primary and secondary antibodies to find the lowest effective concentration.[10][12]
Inadequate washing Increase the number and duration of washes between antibody incubation steps. Add a mild detergent (e.g., 0.05% Tween 20) to the wash buffer.[15]
Autofluorescence Treat aldehyde-fixed tissues with a quenching agent like sodium borohydride. For lipofuscin, consider treatment with Sudan Black B.[16][19] Include an unstained control to assess the level of autofluorescence.
Non-specific binding of secondary antibody Ensure the secondary antibody is highly cross-adsorbed against the species of your sample. Run a secondary-only control (omit the primary antibody) to check for non-specific binding.[15]
Drying of the sample Do not allow the sample to dry out at any stage of the staining protocol, as this can cause high background.[14]

Experimental Protocols

General Immunofluorescence Protocol for Cultured Cells

This protocol provides a general workflow for immunofluorescent staining of cultured cells with an this compound conjugated secondary antibody.

  • Cell Seeding: Seed cells on sterile coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

  • Fixation:

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells in a blocking buffer (e.g., 1-5% BSA or 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • If a nuclear counterstain with a different spectral profile is desired (e.g., a red-emitting dye), incubate the cells with the counterstain according to the manufacturer's protocol.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with a suitable filter set for this compound.

Western Blotting Protocol with Fluorescent Detection

This protocol outlines the general steps for using an this compound conjugated secondary antibody for western blotting.

  • Protein Separation and Transfer:

    • Separate your protein samples by SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimized concentration.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody in the blocking buffer to its optimized concentration.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.

    • Wash the membrane three times for 5-10 minutes each with TBST, protected from light.

  • Detection:

    • Image the blot using a digital imaging system capable of detecting fluorescence in the blue channel. Ensure the correct excitation source and emission filter are used.

Visualizations

Experimental_Workflow_Immunofluorescence Immunofluorescence Staining Workflow A Cell Seeding & Growth B Fixation (e.g., 4% PFA) A->B Wash C Permeabilization (for intracellular targets) B->C Wash D Blocking (e.g., BSA or serum) C->D Wash E Primary Antibody Incubation D->E F Secondary Antibody Incubation (this compound conjugate) E->F Wash G Counterstaining (Optional) F->G Wash H Mounting (with anti-fade medium) G->H I Fluorescence Imaging H->I Troubleshooting_Logic Troubleshooting Logic for Weak Signal Start Weak or No Signal Q1 Check Instrument Settings (Filters, Laser Power) Start->Q1 A1_Yes Settings Correct Q1->A1_Yes Yes A1_No Adjust Settings Q1->A1_No No Q2 Review Staining Protocol (Antibody Dilutions, Incubation Times) A1_Yes->Q2 A2_Yes Protocol Optimized Q2->A2_Yes Yes A2_No Optimize Protocol (Titrate Antibodies) Q2->A2_No No Q3 Consider Photobleaching A2_Yes->Q3 A3_Yes Minimize Light Exposure Use Anti-fade Q3->A3_Yes Yes A3_No Issue Persists Q3->A3_No No End Consider Signal Amplification or Alternative Fluorophore A3_No->End

References

Technical Support Center: Resolving Spectral Overlap Issues with Alexa Fluor 350

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the blue-fluorescent dye, Alexa Fluor 350. Here, you will find detailed information and protocols to help you mitigate spectral overlap and ensure the accuracy of your fluorescence data.

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap and why is it a concern with this compound?

A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission signal of one fluorophore is detected in the channel designated for another.[1] this compound, with its emission maximum around 442 nm, can have its fluorescence spectrum partially overlap with other fluorophores that emit in the blue-to-green range, such as Pacific Blue, DAPI, and even the shoulder of Alexa Fluor 488's emission spectrum.[2][3] This can lead to false-positive signals and inaccurate quantification in multicolor fluorescence experiments.[1]

Q2: How can I identify if I have a spectral overlap issue with this compound?

A2: A key indicator of spectral overlap is the appearance of a signal in a secondary channel when only a single fluorophore is present. For example, if you have a sample stained only with an this compound conjugate and you detect a signal in the Pacific Blue or DAPI channel, you are likely experiencing spectral bleed-through. Running single-color controls is the definitive way to identify and quantify the extent of this overlap.

Q3: What are the primary methods to correct for this compound spectral overlap?

A3: The two primary methods for correcting spectral overlap are:

  • Compensation: This is a mathematical correction applied to the data to subtract the spectral spillover from one channel into another.[4] It is a standard procedure in flow cytometry and can also be applied in some fluorescence microscopy software.

  • Spectral Unmixing: This is a more advanced technique, particularly used in spectral flow cytometry and some confocal microscopy platforms. It uses the full emission spectrum of each fluorophore to computationally separate the individual signals from a mixed fluorescence emission.

Q4: When should I choose an alternative fluorophore to this compound?

A4: While compensation and spectral unmixing are powerful tools, there are situations where choosing an alternative fluorophore is a better strategy. Consider an alternative if:

  • The spectral overlap is too high, leading to significant data spread and reduced sensitivity even after compensation.

  • You are working with a low-expressed target labeled with a fluorophore that is spectrally close to a very brightly expressed target labeled with this compound.

  • Your imaging or flow cytometry system lacks the necessary software for accurate compensation or spectral unmixing.

Spectrally similar alternatives to this compound include AMCA, DyLight 350, and CF350.[2] For better spectral separation, you might consider fluorophores excited by different laser lines.

Quantitative Data Summary

For effective experimental design and troubleshooting, it is crucial to understand the spectral properties of the fluorophores in your panel. The table below summarizes key quantitative data for this compound and other commonly used fluorophores with which it may have spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound 346[2][5]442[2][5]19,000[5][6]Not widely reported
Pacific Blue™ 40142330,000~0.60
DAPI 35846134,0000.92 (bound to DNA)
Alexa Fluor 488 496[7]519[7]71,000[7][8]0.92[8]

Experimental Protocols

Protocol 1: Performing Compensation for this compound in Flow Cytometry

This protocol outlines the steps for calculating and applying compensation to correct for spectral spillover from this compound into other channels (e.g., Pacific Blue).

Materials:

  • Unstained cells (negative control)

  • Cells stained only with an this compound-conjugated antibody (single-color control)

  • Cells stained only with a Pacific Blue-conjugated antibody (single-color control)

  • Your multicolor stained experimental sample

  • Flow cytometer with appropriate laser lines (e.g., UV or Violet laser for this compound and Violet laser for Pacific Blue)

  • Flow cytometry analysis software

Procedure:

  • Instrument Setup: Turn on the flow cytometer and allow lasers to warm up. Set up a new experiment with plots to visualize all the fluorophores in your panel.

  • Voltage and Gain Adjustment:

    • Run the unstained cells to set the baseline fluorescence and adjust the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize your cell population.

    • Adjust the photomultiplier tube (PMT) voltages for each fluorescence channel so that the negative population is on scale (typically within the first log decade).

  • Acquire Single-Color Controls:

    • Run the this compound single-color control. Ensure the positive signal is on-scale and well-separated from the negative population.

    • Run the Pacific Blue single-color control. Adjust the PMT voltage for the Pacific Blue channel if necessary to ensure the signal is on-scale.

  • Calculate Compensation:

    • Using your flow cytometry software's compensation setup tool, gate on the single-positive populations for each control.

    • The software will measure the amount of this compound fluorescence that is spilling into the Pacific Blue detector and vice versa.

    • The software will then calculate a compensation matrix that will be used to correct the data.

  • Apply Compensation and Acquire Data:

    • Apply the calculated compensation matrix to your experimental samples.

    • Visually inspect the compensated data from your single-color controls to ensure that the median fluorescence intensity of the positive population in the spillover channel is the same as the negative population.

    • Proceed to acquire data for your multicolor experimental samples with compensation applied.

Visualizations

Experimental Workflow for Compensation

Compensation_Workflow Workflow for Flow Cytometry Compensation cluster_setup Instrument Setup cluster_controls Single-Color Controls cluster_compensation Compensation & Acquisition Setup 1. Instrument & Laser Warm-up Voltages 2. Set FSC/SSC & PMT Voltages with Unstained Cells Setup->Voltages Acquire_AF350 3. Acquire this compound Single-Color Control Voltages->Acquire_AF350 Acquire_Other 4. Acquire Other Single-Color Controls (e.g., Pacific Blue) Acquire_AF350->Acquire_Other Calculate_Comp 5. Calculate Compensation Matrix in Software Acquire_Other->Calculate_Comp Apply_Comp 6. Apply Compensation & Visually Inspect Calculate_Comp->Apply_Comp Acquire_Experimental 7. Acquire Experimental Samples Apply_Comp->Acquire_Experimental

Caption: A flowchart illustrating the key steps for performing compensation in a multicolor flow cytometry experiment involving this compound.

Troubleshooting Logic for Spectral Overlap

Troubleshooting_Logic Troubleshooting this compound Spectral Overlap Start Suspected Spectral Overlap with this compound Check_Controls Run Single-Color Controls? Start->Check_Controls Check_Controls->Start No (Crucial Step!) Run_Controls Run Single-Color Controls for Each Fluorophore Check_Controls->Run_Controls Yes Analyze_Spillover Analyze Spillover in Secondary Channels Run_Controls->Analyze_Spillover Compensation Perform Compensation Analyze_Spillover->Compensation Apply_Compensation Apply Compensation & Re-evaluate Data Compensation->Apply_Compensation Yes Consider_Alternatives Consider Alternative Fluorophores or Experimental Design Compensation->Consider_Alternatives No/Not Possible Data_Quality Is Data Quality Acceptable? Apply_Compensation->Data_Quality Proceed Proceed with Analysis Data_Quality->Proceed Yes Data_Quality->Consider_Alternatives No

Caption: A decision-making diagram for troubleshooting spectral overlap issues with this compound, from initial suspicion to resolution.

References

effect of pH on Alexa Fluor 350 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the use of Alexa Fluor 350, focusing on the influence of pH on its fluorescent properties.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence of this compound?

A1: this compound, like other dyes in the Alexa Fluor family, is designed for stability and maintains high fluorescence intensity over a broad pH range, typically from pH 4 to 10.[1][2][3] This pH insensitivity is a significant advantage over other fluorophores, such as fluorescein, whose fluorescence diminishes below pH 7.[2]

Q2: What is this compound and what are its main applications?

A2: this compound is a blue-fluorescent dye belonging to the coumarin class of fluorophores.[4] It is a sulfonated derivative of 7-aminocoumarin, a modification that enhances its water solubility and photostability.[4][5] It is excitable with ultraviolet (UV) light and has an emission maximum in the blue region of the spectrum.[5][6] Common applications include fluorescence microscopy, immunofluorescence, and flow cytometry, particularly for high-abundance targets.[4][6]

Q3: Can I substitute other blue-fluorescent dyes like AMCA with this compound?

A3: Yes, this compound is an excellent substitute for dyes like AMCA (Aminomethylcoumarin Acetate). Due to its sulfonation, this compound is more water-soluble and yields protein conjugates that are more fluorescent than those prepared with AMCA.[5] Its emission maximum is also at a slightly shorter wavelength (442 nm vs. 448 nm), providing better spectral separation from green fluorophores.[5]

Quantitative Data Summary

While specific quantitative data for fluorescence intensity versus a wide pH range is not typically published for this compound due to its renowned stability, the following table summarizes its key spectral and physical properties.

PropertyValueReference
Excitation Maximum 346 nm[3][5]
Emission Maximum 442 nm[3][5]
Stable pH Range 4 - 10[1][2][7]
Molar Extinction Coefficient 19,000 cm⁻¹M⁻¹[3]
Core Structure Sulfonated Coumarin[4][5]

Experimental Protocols

Protocol: Verifying pH Insensitivity of this compound Conjugates

This protocol provides a methodology to confirm the fluorescence stability of an this compound-conjugated biomolecule (e.g., an antibody) across a range of pH values.

Materials:

  • This compound-conjugated protein of interest

  • Spectrofluorometer

  • A series of buffers with pH values ranging from 3 to 11. Recommended buffers:

    • 0.1 M Sodium Citrate (for pH 3, 4, 5, 6)[8]

    • 0.1 M Sodium Phosphate (for pH 6, 7, 8)[8]

    • 0.1 M Glycine-NaOH (for pH 9, 10)[8]

    • 0.1 M Carbonate-Bicarbonate (for pH 11)

  • pH meter for buffer verification

  • Cuvettes suitable for fluorescence measurements

Procedure:

  • Prepare a Stock Solution: Dilute the this compound conjugate in a neutral buffer (e.g., PBS, pH 7.4) to a concentration that gives a strong but not saturating fluorescence signal.

  • Prepare pH Samples: For each pH point, add a small aliquot of the stock solution to the corresponding pH buffer in a cuvette. Ensure the final concentration of the conjugate is identical across all samples. A final concentration in the nanomolar (nM) range is often sufficient.[8]

  • Equilibration: Allow the samples to equilibrate for at least 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Set the spectrofluorometer to the excitation wavelength of this compound (approx. 346 nm).

    • Measure the fluorescence emission spectrum for each sample, scanning a range that covers the expected emission peak (e.g., 400 nm to 500 nm).

    • Record the peak fluorescence intensity at the emission maximum (approx. 442 nm).

  • Data Analysis: Plot the recorded fluorescence intensity against the corresponding pH value. For this compound, the intensity should remain relatively constant between pH 4 and 10.

G Experimental Workflow: pH Effect on this compound cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution of AF350 Conjugate prep_samples Create Samples: Stock + pH Buffers prep_stock->prep_samples prep_buffers Prepare Buffers (pH 3 to 11) prep_buffers->prep_samples equilibrate Equilibrate Samples (30 min, dark) prep_samples->equilibrate measure_fluor Measure Fluorescence (Ex: 346 nm, Em: ~442 nm) equilibrate->measure_fluor plot_data Plot Intensity vs. pH measure_fluor->plot_data analyze_results Confirm Stability in pH 4-10 Range plot_data->analyze_results

Caption: Workflow for assessing this compound fluorescence vs. pH.

Troubleshooting Guide

Problem: Weak or No Fluorescence Signal

  • Possible Cause: Incorrect filter set or instrument settings.

    • Solution: Ensure you are using a filter set appropriate for UV excitation (around 350 nm) and blue emission (around 450 nm). Confirm that the excitation source and detector settings on your instrument are optimized for this compound.[6]

  • Possible Cause: Photobleaching.

    • Solution: Although Alexa Fluor dyes are photostable, excessive exposure to the excitation source can cause photobleaching. Minimize exposure time and use an anti-fade mounting medium for microscopy applications.[9]

  • Possible Cause: Low degree of labeling (DOL).

    • Solution: If you conjugated the dye yourself, the labeling reaction may have been inefficient. For IgG antibodies, an optimal DOL is typically 5-9 moles of dye per mole of antibody.[10] Consider optimizing the labeling protocol.

Problem: High Background or Non-Specific Staining

  • Possible Cause: Autofluorescence.

    • Solution: Cellular autofluorescence is often highest in the blue and green channels.[9] Always include an unstained control sample to assess the level of autofluorescence. For tissue sections, consider using an autofluorescence quenching agent.[9]

  • Possible Cause: Antibody concentration is too high.

    • Solution: Both high signal and high background can result from excessive antibody concentration.[9] Perform a titration experiment to determine the optimal antibody concentration that maximizes the signal-to-noise ratio.

  • Possible Cause: Inadequate blocking or washing.

    • Solution: Ensure that blocking steps are sufficient to prevent non-specific antibody binding. Use appropriate washing buffers (e.g., PBS with a mild detergent like Tween-20) and perform several wash steps to remove unbound antibodies.[2]

Problem: Unexpected Fluorescence Quenching

  • Possible Cause: Interaction with specific amino acids.

    • Solution: While generally robust, the fluorescence of Alexa dyes can be quenched by direct contact with certain amino acids, such as Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Histidine (His).[11][12] This is an intrinsic property and may indicate a specific conformation of the labeled protein where the dye is in proximity to these residues. This effect should be considered when making absolute quantitative measurements of fluorescence intensity.[12][13]

  • Possible Cause: Aggregation of conjugates.

    • Solution: The high water solubility of this compound reduces the tendency for aggregation.[4] However, if you suspect aggregation is an issue with your specific conjugate, you can try optimizing storage conditions or including additives that prevent protein aggregation.

References

Technical Support Center: Optimizing Imaging with Alexa Fluor 350

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the best antifade mounting media for Alexa Fluor 350. It includes troubleshooting advice and frequently asked questions to address common issues encountered during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when imaging this compound?

A1: The main challenge with this compound, like many blue fluorescent dyes, is its susceptibility to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[1] This can lead to a rapid decrease in signal intensity during image acquisition, compromising data quality.

Q2: How do antifade mounting media work to protect this compound?

A2: Antifade mounting media contain chemical reagents that act as free radical scavengers.[2] During fluorescence excitation, reactive oxygen species are generated, which can destroy fluorophores. Antifade agents neutralize these reactive species, thereby extending the fluorescent signal of dyes like this compound.

Q3: What are the key considerations when choosing an antifade mounting medium for this compound?

A3: The ideal mounting medium for this compound should:

  • Offer excellent antifade protection specifically for blue fluorophores.

  • Have a refractive index (RI) close to that of glass (approximately 1.52) and the specimen to minimize spherical aberration and improve image resolution.[2][3]

  • Be compatible with your sample type and other fluorescent probes in multiplexing experiments.

  • Exhibit low intrinsic autofluorescence in the blue channel.

Q4: Can I make my own antifade mounting medium?

A4: Yes, do-it-yourself (DIY) antifade mounting media can be prepared in the laboratory. Common recipes include antifade agents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) mixed with a glycerol-based solution.[4][5] However, the performance and consistency of homemade media can vary.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid Signal Fading (Photobleaching) Inadequate antifade protection. Blue dyes are inherently more prone to photobleaching.[1]- Use a high-quality commercial antifade mounting medium specifically designed for broad-spectrum protection. - Consider using an antifade reagent known to be effective for blue dyes, such as n-propyl gallate.[4][6] - Minimize exposure to excitation light by using neutral density filters, reducing laser power, and decreasing exposure times.
High Background Fluorescence Autofluorescence from the mounting medium itself. Some antifade agents, like p-phenylenediamine (PPD), can cause autofluorescence, particularly with UV or blue excitation.[2][5]- Select a mounting medium with low intrinsic autofluorescence. - Avoid PPD-based mounting media when imaging in the blue channel. - Include an unstained control sample to assess the level of background fluorescence from the medium and the sample itself.
Poor Image Resolution and Contrast Refractive index (RI) mismatch between the mounting medium, coverslip, and immersion oil.[2][3]- Choose a mounting medium with a refractive index as close as possible to that of your immersion oil (typically ~1.52). - For high-resolution imaging, consider using a hard-setting mounting medium that cures to a specific RI.[7]
Weak or No Fluorescent Signal - Antibody concentration is too low or incubation times are insufficient. - The secondary antibody is not compatible with the primary antibody. - The this compound conjugate is degraded.- Optimize antibody concentrations and incubation times. - Ensure the secondary antibody is appropriate for the species of the primary antibody. - Store fluorescently labeled antibodies protected from light and at the recommended temperature to prevent degradation.[8]
Non-specific Staining - The antibody concentration is too high. - Inadequate blocking.- Perform a titration to determine the optimal antibody concentration. - Use an appropriate blocking buffer (e.g., normal serum from the species of the secondary antibody) to minimize non-specific binding.[9]

Quantitative Data on Antifade Mounting Media Components

While direct comparative data on the photostability of this compound in all commercially available mounting media is limited, the following table summarizes the properties of common antifade agents and their suitability for use with blue fluorophores.

Antifade AgentBaseRefractive Index (approx.)Suitability for this compoundKey Considerations
n-Propyl Gallate (NPG) Glycerol/PBS~1.47Good Effective for a broad range of fluorophores, including those excited by UV and blue light.[4][6]
p-Phenylenediamine (PPD) Glycerol/PBS~1.47Use with Caution Very effective antifade agent, but can cause high background autofluorescence in the blue and green channels.[2][5][10]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Glycerol/PBS~1.47Moderate Less effective than PPD but also less toxic.[5] Its performance with UV-excitable dyes can be variable.
Commercial Formulations (e.g., ProLong series, VECTASHIELD®) ProprietaryVariable (e.g., ~1.47 to 1.52)Generally Good to Excellent Often contain a proprietary mix of scavengers for broad-spectrum protection. Check manufacturer's data for specific recommendations.

Experimental Protocols

Protocol for Evaluating Antifade Mounting Media Performance

This protocol outlines a method for quantitatively comparing the photostability of this compound in different mounting media.

1. Sample Preparation:

  • Prepare identical samples stained with this compound secondary antibody.

  • Mount the samples in the different antifade mounting media being tested.

  • Allow curing or setting according to the manufacturer's instructions.

2. Image Acquisition:

  • Use a confocal or widefield fluorescence microscope equipped with a suitable excitation source (e.g., 350 nm laser line) and emission filter for this compound.

  • Define a region of interest (ROI) with consistent and moderate fluorescence intensity across all samples.

  • Acquire an initial image (time point 0) using standardized settings for laser power, exposure time, and gain.

  • Continuously expose the ROI to the excitation light and acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

3. Data Analysis:

  • Measure the mean fluorescence intensity of the ROI in each image over the time course.

  • Normalize the intensity of each time point to the initial intensity at time 0.

  • Plot the normalized fluorescence intensity as a function of time for each mounting medium.

  • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each medium.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Stain Stain Sample with This compound Mount Mount in Different Antifade Media Stain->Mount Cure Cure/Set Sample Mount->Cure ROI Define Region of Interest (ROI) Cure->ROI Acquire_t0 Acquire Initial Image (t=0) ROI->Acquire_t0 Expose Continuous Excitation Acquire_t0->Expose Acquire_series Acquire Time-lapse Images Expose->Acquire_series Measure Measure ROI Intensity Acquire_series->Measure Normalize Normalize Intensity Measure->Normalize Plot Plot Intensity vs. Time Normalize->Plot HalfLife Calculate Photobleaching Half-life Plot->HalfLife

Caption: Workflow for evaluating antifade mounting media performance.

photobleaching_mechanism cluster_fluorophore Fluorophore State cluster_process Process S0 S0 S1 S1 S0->S1 Absorption S1->S0 Emission T1 T1 S1->T1 ISC Fluorescence Fluorescence S1->Fluorescence Bleached Bleached Fluorophore S1->Bleached Oxygen Oxygen T1->Oxygen Excitation Excitation Light Excitation->S0 ISC Intersystem Crossing ROS Reactive Oxygen Species (ROS) Oxygen->ROS Generates ROS->S1 Attacks Antifade Antifade Reagent Antifade->ROS Scavenges

References

Technical Support Center: Preventing Alexa Fluor 350 Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing and troubleshooting the aggregation of Alexa Fluor 350 in solution. Aggregation can lead to diminished fluorescence, inaccurate quantification, and altered binding affinities, compromising experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to aggregation?

This compound is a blue-fluorescent dye belonging to the coumarin family of fluorophores.[1] Its core structure is a sulfonated derivative of 7-aminocoumarin.[1] While the sulfonation significantly enhances its water solubility and reduces the tendency for aggregation compared to its non-sulfonated counterparts, aggregation can still occur under certain conditions.[1] The primary causes of aggregation are intermolecular interactions, such as van der Waals forces, aromatic ring stacking, and hydrophobic interactions.[2]

Q2: What are the signs of this compound aggregation in my sample?

Signs of aggregation can include:

  • Visual Precipitates: Visible particles or cloudiness in the solution.

  • Reduced Fluorescence Intensity: Aggregation can lead to fluorescence quenching, resulting in a weaker signal than expected.[1]

  • Inconsistent Staining: Patchy or non-uniform staining in microscopy or flow cytometry.

  • High Background Signal: Non-specific binding of aggregates can increase background fluorescence.

Q3: How does pH affect this compound stability and aggregation?

Alexa Fluor dyes are known to be stable and highly fluorescent over a broad pH range, typically from pH 4 to 10.[3] However, extreme pH values outside of this range can affect the charge and conformation of the dye and the molecule it is conjugated to, potentially promoting aggregation.

Q4: Can high concentrations of this compound lead to aggregation?

Yes, high concentrations of the dye or a high degree of labeling on a target molecule can increase the likelihood of intermolecular interactions and subsequent aggregation.

Q5: How should I store my this compound conjugates to minimize aggregation?

For short-term storage (up to 6 months), it is recommended to store this compound conjugates at 4°C, protected from light. For long-term storage, aliquot the conjugate into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles, as this can promote aggregation and damage the conjugated protein. Always protect the conjugate from light.

Troubleshooting Guide

If you suspect this compound aggregation is affecting your experimental results, follow this troubleshooting guide to identify and resolve the issue.

Initial Assessment of Aggregation
  • Visual Inspection: Carefully examine your stock and working solutions for any signs of precipitation or turbidity.

  • Centrifugation: Before use, centrifuge your this compound conjugate solution at a high speed (e.g., >10,000 x g) for 10-15 minutes. Use only the supernatant for your experiment. This will help to remove any large aggregates that may have formed during storage.

  • Spectrophotometry: If you have access to a spectrophotometer, measure the absorbance spectrum of your conjugate. The appearance of a shoulder or a shift in the absorbance maximum (typically around 346 nm) can indicate aggregate formation.

Factors Influencing this compound Aggregation and Recommended Solutions
FactorPotential Cause of AggregationRecommended Solution
Concentration High concentrations of the dye-conjugate increase the probability of intermolecular interactions.- Dilute the stock solution to the recommended working concentration. - If the signal is still weak, consider optimizing other parameters before increasing the concentration.
Solvent/Buffer Suboptimal buffer composition can promote aggregation. Buffers with very high ionic strength may increase hydrophobic interactions.[4]- Ensure the buffer is within the optimal pH range for your experiment and for this compound (pH 4-10).[3] - If possible, test different buffer systems (e.g., PBS, HEPES). - Avoid buffers containing primary amines (e.g., Tris) if you are performing a labeling reaction, as they will compete with your target molecule.[5]
Additives The absence of stabilizing agents can lead to aggregation, especially in dilute solutions.- For protein conjugates at concentrations below 1 mg/mL, consider adding a stabilizing protein like Bovine Serum Albumin (BSA) at a concentration of 1-10 mg/mL.[5] - In some cases, the addition of a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) can help to prevent non-specific binding and aggregation.
Storage Conditions Improper storage, including repeated freeze-thaw cycles and exposure to light, can induce aggregation.- Store at 4°C for short-term use and in single-use aliquots at -20°C for long-term storage. - Always protect solutions from light.
Degree of Labeling (DOL) A high DOL on a protein can lead to steric hindrance and increased hydrophobic interactions, promoting aggregation.- Aim for an optimal DOL, which for antibodies is typically between 2 and 8 moles of dye per mole of protein.[5] - If you are preparing your own conjugates, perform a titration of the reactive dye to find the optimal ratio.
Experimental Protocol: Assessing this compound Aggregation

This protocol provides a method to assess the aggregation of an this compound-conjugated antibody using dynamic light scattering (DLS) and fluorescence spectroscopy.

1. Sample Preparation: a. Prepare your this compound-conjugated antibody in your standard experimental buffer at your typical working concentration. b. As a control, prepare a sample of the unconjugated antibody at the same molar concentration in the same buffer. c. Prepare a series of dilutions of the conjugated antibody in the same buffer to assess concentration effects.

2. Dynamic Light Scattering (DLS) Analysis: a. Filter your samples through a low-protein-binding 0.1 µm syringe filter to remove any dust or large, extraneous particles. b. Measure the particle size distribution of the unconjugated antibody. This will provide a baseline for the monomeric size. c. Measure the particle size distribution of the this compound-conjugated antibody at different concentrations. d. An increase in the average particle size or the appearance of a second, larger population of particles in the conjugated sample compared to the unconjugated control is indicative of aggregation.

3. Fluorescence Spectroscopy Analysis: a. Measure the fluorescence emission spectrum (excitation at ~346 nm) of your this compound-conjugated antibody at your working concentration. b. Prepare a solution of the free this compound dye in the same buffer at a concentration that gives a similar absorbance value at 346 nm. c. Measure the fluorescence emission spectrum of the free dye. d. A significant decrease in the quantum yield (fluorescence intensity normalized to absorbance) of the conjugated dye compared to the free dye may suggest quenching due to aggregation.

Troubleshooting Workflow

TroubleshootingWorkflow start Suspected this compound Aggregation visual_inspection Visually inspect solution for precipitates start->visual_inspection centrifuge Centrifuge sample and use supernatant visual_inspection->centrifuge problem_solved1 Problem Resolved? centrifuge->problem_solved1 check_concentration Check Concentration problem_solved1->check_concentration No end_success Experiment Successful problem_solved1->end_success Yes is_high Is it too high? check_concentration->is_high dilute Dilute to working concentration is_high->dilute Yes check_buffer Review Buffer Composition is_high->check_buffer No dilute->centrifuge is_optimal Is pH and ionic strength optimal? check_buffer->is_optimal optimize_buffer Test alternative buffers (e.g., different pH, lower salt) is_optimal->optimize_buffer No check_additives Consider Additives is_optimal->check_additives Yes optimize_buffer->centrifuge add_stabilizer Add stabilizing agent (e.g., BSA, Tween-20) check_additives->add_stabilizer check_storage Verify Storage Conditions check_additives->check_storage If additives are not an option add_stabilizer->centrifuge is_correct Correct storage and handling? check_storage->is_correct correct_storage Aliquot and store at 4°C or -20°C, protect from light is_correct->correct_storage No end_fail Contact Technical Support is_correct->end_fail Yes, but problem persists correct_storage->centrifuge

Troubleshooting workflow for this compound aggregation.

References

Validation & Comparative

A Head-to-Head Comparison: Alexa Fluor 350 vs. AMCA for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the choice of fluorophore is critical for generating high-quality, reproducible data. In the blue emission spectrum, both Alexa Fluor 350 and Aminomethylcoumarin Acetate (AMCA) are common choices. This guide provides an in-depth, objective comparison of their performance, supported by spectral data and a detailed experimental protocol for direct evaluation.

Quantitative Data Summary

The selection of an appropriate fluorophore is fundamentally guided by its spectral properties. Brightness, a key performance indicator, is a function of both the molar extinction coefficient (how efficiently the molecule absorbs light) and the quantum yield (how efficiently it converts absorbed light into emitted fluorescence).

PropertyThis compoundAMCA (Aminomethylcoumarin Acetate)Reference
Excitation Maximum 346 nm~346-350 nm[1][2][3]
Emission Maximum 442 nm~434-450 nm[1][2][3]
Molar Extinction Coefficient (ε) 19,000 cm⁻¹M⁻¹~17,400 cm⁻¹M⁻¹[4][5]
Quantum Yield (Φ) Not specified~0.91[4]
Relative Brightness Conjugates are significantly brighter and more fluorescent than those made with AMCA.[6][7]Lower
Photostability More photostable, allowing for longer exposure and more time for image capture.[8][9][10]Prone to rapid photobleaching; not recommended for single-labeling applications.[2][11]
pH Sensitivity Fluorescence is stable over a wide pH range (pH 4-10).[8][10][11]Fluorescence is pH-independent from pH 4 to 10.[4][10]
Water Solubility Higher, as it is a sulfonated derivative, which can reduce precipitation of conjugates.[6][12]Lower

Performance Comparison

Brightness: While the molar extinction coefficients are comparable, this compound protein conjugates are consistently reported to be significantly brighter than those of AMCA.[6][7] This is a critical advantage for detecting low-abundance targets. The sulfonation of the this compound dye enhances its fluorescence when conjugated to proteins.[6][12]

Photostability: this compound exhibits markedly superior photostability compared to AMCA.[8] AMCA is known to fade rapidly under illumination, which can compromise the quantitative accuracy of imaging and limit the time available for focusing and capturing images.[2][11] The enhanced photostability of Alexa Fluor dyes makes them ideal for applications requiring extensive imaging time.[12]

Spectral Overlap: this compound has a slightly shorter emission maximum (442 nm) compared to AMCA (~448-450 nm).[11][12] This subtle difference provides better spectral separation from commonly used green fluorophores like FITC or Alexa Fluor 488, which is advantageous in multi-color imaging experiments.[7][12]

Solubility: this compound is more water-soluble than AMCA.[6][12] This property is beneficial during the conjugation process and helps prevent the aggregation and precipitation of labeled proteins.[12]

Experimental Protocols

To empirically compare the performance of this compound and AMCA in your specific application, a direct side-by-side immunofluorescence experiment is recommended.

Protocol: Comparative Immunofluorescence Staining and Photobleaching Analysis

1. Sample Preparation: a. Culture cells on glass coverslips to an appropriate confluency. b. Wash the cells briefly with Phosphate-Buffered Saline (PBS). c. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each. e. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens). f. Wash again three times with PBS for 5 minutes each.

2. Immunostaining: a. Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% Bovine Serum Albumin and 22.52 mg/mL glycine in PBS) for 30 minutes. b. Prepare two sets of coverslips. Incubate one set with a primary antibody targeting a known cellular structure, diluted in blocking buffer, for 1 hour at room temperature. The second set (secondary antibody control) should be incubated with blocking buffer alone. c. Wash the coverslips three times with PBS for 5 minutes each. d. Dilute the this compound-conjugated secondary antibody and the AMCA-conjugated secondary antibody in blocking buffer to the same concentration. e. Incubate one half of the primary antibody-treated coverslips with the this compound conjugate and the other half with the AMCA conjugate for 1 hour at room temperature, protected from light. Do the same for the secondary antibody controls. f. Wash the coverslips three times with PBS for 5 minutes each, protected from light.

3. Mounting and Imaging: a. Mount the coverslips onto glass slides using an anti-fade mounting medium. b. Image the samples on a fluorescence microscope equipped with a suitable UV filter set (e.g., ~350 nm excitation and ~450 nm emission). c. For direct comparison, ensure all acquisition settings (exposure time, laser power, gain) are identical for both the this compound and AMCA-stained samples.

4. Photobleaching Analysis: a. Select a region of interest (ROI) on a well-stained cell for each fluorophore. b. Acquire a time-lapse series of images of the ROI, continuously exposing it to the excitation light. c. Measure the mean fluorescence intensity within the ROI for each image in the time series. d. Plot the normalized fluorescence intensity against time to quantify and compare the rate of photobleaching for each dye.

Experimental Workflow

G cluster_prep Cell Preparation cluster_stain Immunostaining cluster_analysis Analysis Culture Culture Cells on Coverslips Fix Fixation (4% PFA) Culture->Fix Perm Permeabilization (0.25% Triton X-100) Fix->Perm Block Blocking Step Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb AF350 This compound Conjugate SecondaryAb->AF350 AMCA AMCA Conjugate SecondaryAb->AMCA Wash2 Wash AF350->Wash2 AMCA->Wash2 Mount Mount Coverslips Wash2->Mount Image Image Acquisition (Identical Settings) Mount->Image Bleach Photobleaching Assay (Time-Lapse) Image->Bleach Quantify Quantify Intensity & Compare Bleach->Quantify

Caption: Workflow for comparing this compound and AMCA performance.

Conclusion and Recommendations

For the majority of fluorescence microscopy applications, This compound is the superior choice over AMCA. Its significantly higher brightness and photostability translate directly to higher quality images, better signal-to-noise ratios, and more reliable quantitative data. The improved water solubility and slightly shorter emission wavelength are additional benefits that enhance its utility, particularly in multi-color experiments.

AMCA may still be a viable, cost-effective option for applications where the target antigen is highly abundant and prolonged imaging is not required. However, for demanding applications, including the detection of low-expression targets or quantitative studies that require resistance to photobleaching, the advantages offered by this compound are compelling.

References

A Head-to-Head Comparison: Alexa Fluor 350 vs. DyLight 350 for Enhanced Photostability in Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent dyes, selecting the optimal tool is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of two popular blue-emitting fluorophores, Alexa Fluor 350 and DyLight 350, with a focus on their photostability—a critical factor for demanding imaging applications.

When it comes to fluorescence microscopy and other fluorescence-based assays, the photostability of a fluorophore, its ability to resist photochemical destruction upon exposure to light, is a key determinant of experimental success. Both this compound and DyLight 350 are widely used blue fluorescent dyes known for their brightness and photostability. While manufacturers for both product lines claim high photostability, this guide delves into the available quantitative data and provides a framework for their direct comparison.

Quantitative Data Summary

PropertyThis compoundDyLight 350
Excitation Maximum (nm) ~346[1]~353[2][3]
Emission Maximum (nm) ~442[1]~432[2][3]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) 19,00015,000[2][3]
Quantum Yield (Φ) 0.24[4]High (specific value not readily available)[2]
Relative Brightness BrightReportedly brighter than this compound[2]
Photostability Moderate to High[1]High[2][3]

Experimental Protocols

To empower researchers to make informed decisions based on their specific experimental setups, we provide a detailed methodology for a key experiment to directly compare the photostability of this compound and DyLight 350.

Protocol for Measuring Photobleaching Rate of Fluorescent Dyes

This protocol outlines a method for quantifying the photostability of this compound and DyLight 350 by measuring the decay of their fluorescence intensity under continuous illumination.

Materials:

  • This compound-conjugated antibody or protein

  • DyLight 350-conjugated antibody or protein (with the same degree of labeling as the this compound conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Mounting medium (e.g., ProLong Gold Antifade Mountant)

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., mercury arc lamp or LED with a 350 nm exciter filter)

    • A suitable objective lens (e.g., 40x or 60x oil immersion)

    • A sensitive camera (e.g., sCMOS or EMCCD)

    • Image acquisition software capable of time-lapse imaging

Procedure:

  • Sample Preparation:

    • Prepare solutions of the this compound and DyLight 350 conjugates in PBS at the same concentration.

    • Mount a small volume of each solution onto separate microscope slides and cover with a coverslip. Seal the coverslip with nail polish to prevent evaporation.

    • Alternatively, for a more biologically relevant context, perform immunofluorescence staining of fixed cells with primary antibodies followed by secondary antibodies conjugated to either this compound or DyLight 350. Ensure all staining and mounting conditions are identical for both dyes.

  • Image Acquisition:

    • Place the first slide on the microscope stage and bring the sample into focus.

    • Select a region of interest (ROI) with uniform fluorescence.

    • Using the image acquisition software, set up a time-lapse experiment with the following parameters:

      • Exposure Time: Use the shortest exposure time that provides a good signal-to-noise ratio. Keep this constant for both dyes.

      • Illumination Intensity: Use a consistent and relatively high illumination intensity to induce photobleaching within a reasonable timeframe. Keep this constant for both dyes.

      • Time Interval: Acquire images continuously or at short, regular intervals (e.g., every 1-5 seconds).

      • Total Duration: Continue image acquisition until the fluorescence intensity has decreased to at least 50% of its initial value.

    • Repeat the image acquisition process for the second dye using the identical microscope settings and ROI selection strategy.

  • Data Analysis:

    • For each time-lapse series, measure the mean fluorescence intensity within the ROI for every time point.

    • Subtract the background fluorescence from a region without any fluorescent signal for each time point.

    • Normalize the background-corrected fluorescence intensity at each time point (F(t)) to the initial fluorescence intensity (F₀).

    • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time for both dyes.

    • Determine the photobleaching half-life (t₁/₂) for each dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental process and the underlying principles of fluorescence, the following diagrams are provided.

Photobleaching_Experiment_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep_dye1 Prepare this compound Sample acq_dye1 Time-Lapse Imaging of this compound prep_dye1->acq_dye1 prep_dye2 Prepare DyLight 350 Sample acq_dye2 Time-Lapse Imaging of DyLight 350 prep_dye2->acq_dye2 analysis Measure & Normalize Fluorescence Intensity acq_dye1->analysis acq_dye2->analysis comparison Compare Photobleaching Half-Lives analysis->comparison

A simplified workflow for a comparative photobleaching experiment.

Jablonski_Diagram S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Photochemical Reaction

Jablonski diagram illustrating fluorescence and photobleaching pathways.

Conclusion

Both this compound and DyLight 350 are excellent choices for applications requiring a blue fluorescent probe. While DyLight 350 is reported to be brighter, the lack of direct, quantitative comparative data on photostability makes a definitive recommendation challenging. For critical applications where photostability is the primary concern, researchers are encouraged to perform a direct comparison using the protocol outlined in this guide with their specific instrumentation and experimental conditions. This empirical approach will provide the most reliable data for selecting the optimal fluorophore to ensure the acquisition of robust and reproducible results.

References

CF350 Dye: A Superior Alternative to Alexa Fluor 350 for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of fluorescence microscopy and flow cytometry, the selection of appropriate fluorophores is paramount for achieving high-quality, reproducible data. For researchers utilizing the ultraviolet (UV) excitation spectrum, Alexa Fluor 350 has traditionally been a common choice. However, the emergence of CF350 dye presents a compelling alternative, offering significant advantages in brightness, photostability, and overall performance. This guide provides an objective comparison of CF350 and this compound, supported by experimental data, to assist researchers in making an informed decision for their specific applications.

Spectral Properties: A Close Match with Key Advantages

Both CF350 and this compound are blue fluorescent dyes excitable by UV light, making them spectrally similar and compatible with standard filter sets designed for this range. However, subtle differences in their spectral characteristics can have a significant impact on experimental outcomes.

CF350 exhibits an excitation maximum at 347 nm and an emission maximum at 448 nm.[1][2][3] this compound has a slightly earlier excitation peak at 346 nm and an emission peak at 442 nm.[4][5] While these values are very close, the higher extinction coefficient of this compound (19,000 cm⁻¹M⁻¹) compared to CF350 (18,000 cm⁻¹M⁻¹) suggests a greater ability to absorb excitation light.[1][4] However, the brightness of a fluorophore is a product of both its extinction coefficient and its quantum yield.

PropertyCF350This compound
Excitation Maximum347 nm[1][2][3]346 nm[4][5]
Emission Maximum448 nm[1][2][3]442 nm[4][5]
Extinction Coefficient18,000 cm⁻¹M⁻¹[1]19,000 cm⁻¹M⁻¹[4]
Quantum YieldNot explicitly stated0.24[6]
Laser Line355 nm / UV[2][6]355 nm / UV[2][6]
Common Filter Set450/50[2][6]450/50[4][6]

Performance Comparison: Brightness and Photostability

Direct comparisons of antibody conjugates have demonstrated that CF350 is at least as bright as this compound, and in many cases, exhibits superior performance.[1][7] This enhanced brightness is particularly evident when labeling proteins, where CF350 has been shown to be at least 50% more fluorescent than the traditional blue fluorescent dye, AMCA, a dye to which this compound is often compared.[1][7]

Beyond initial brightness, photostability, or the resistance to photobleaching upon prolonged exposure to excitation light, is a critical factor for imaging applications. CF350 is reported to be more photostable than AMCA, a characteristic that is often superior to that of Alexa Fluor dyes.[1][8] This increased photostability allows for longer exposure times and the acquisition of more robust and reliable images.

Furthermore, CF350 is characterized by its high water solubility and pH insensitivity, remaining highly fluorescent over a wide pH range.[1][3][9] While Alexa Fluor dyes are also known for their relative pH insensitivity in the 4-10 range, the high water solubility of CF dyes is a distinct advantage, reducing the likelihood of aggregation and ensuring more consistent and reliable labeling.[5][10]

Experimental Protocol: Immunofluorescence Staining

This protocol provides a general workflow for immunofluorescence staining using CF350 or this compound conjugated secondary antibodies. Optimization of antibody concentrations and incubation times may be required for specific targets and cell types.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Primary antibody specific to the target of interest

  • CF350 or this compound conjugated secondary antibody

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., PBS with 5% Normal Goat Serum and 0.3% Triton™ X-100)

  • Mounting medium with an antifade reagent

Procedure:

  • Blocking: Incubate the sample with blocking buffer for 60 minutes at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the sample overnight at 4°C.

  • Washing: Wash the sample three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the CF350 or this compound conjugated secondary antibody in the blocking buffer, protecting it from light. Incubate with the sample for 1-2 hours at room temperature in the dark.

  • Final Washes: Wash the sample three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the sample using a mounting medium containing an antifade reagent.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with a UV excitation source and a DAPI or similar filter set.

Immunofluorescence_Workflow Immunofluorescence Staining Workflow A Sample Preparation (Fixation & Permeabilization) B Blocking (1 hr, RT) A->B C Primary Antibody Incubation (Overnight, 4°C) B->C D Washing (3x PBS) C->D E Secondary Antibody Incubation (CF350 or AF350 conjugate) (1-2 hrs, RT, Dark) D->E F Final Washes (3x PBS, Dark) E->F G Mounting F->G H Imaging G->H

Immunofluorescence Staining Workflow

Logical Framework for Dye Selection

The choice between CF350 and this compound can be guided by the specific requirements of the experiment.

Dye_Selection_Logic Dye Selection Logic Start Experiment Requires UV-Excitable Blue Dye Decision Primary Consideration? Start->Decision Brightness Maximum Brightness & Photostability Decision->Brightness Performance Compatibility Existing Protocols with This compound Decision->Compatibility Compatibility Select_CF350 Select CF350 Brightness->Select_CF350 Select_AF350 Consider this compound (CF350 is a direct replacement) Compatibility->Select_AF350

References

A Researcher's Guide to Validating Alexa Fluor 350 Antibody Specificity with Essential Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of immunofluorescence and flow cytometry data are paramount. A critical factor in achieving reliable results is the rigorous validation of antibody specificity. This guide provides a comprehensive comparison of Alexa Fluor 350, a widely used blue-emitting fluorophore, with its common alternatives. It outlines detailed experimental protocols for validating the specificity of antibodies conjugated to this compound, ensuring that the observed signal truly represents the target of interest.

Data Presentation: A Comparative Look at Blue Fluorophores

The selection of a fluorophore can significantly impact the outcome of an experiment. Factors such as brightness, photostability, and spectral properties are crucial considerations. Below is a quantitative comparison of this compound with other common fluorophores in a similar spectral range.

Table 1: Quantitative Comparison of Blue Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε * Φ / 1000)
This compound 34644219,0000.24[1]4.56
DAPI (bound to dsDNA) 358461[2]27,000[3][4][5]0.92[3]24.84
Hoechst 33342 (bound to dsDNA) 35046142,000~0.4-0.6 (estimated)~16.8 - 25.2
Brilliant Violet 421 (BV421) 405[6]421[6]2,500,000[6]0.65[6]1625

Note: The relative brightness is a calculated value to provide a standardized measure of fluorescence intensity. The quantum yield of Hoechst 33342 can vary, so an estimated range is provided.

Table 2: Qualitative Performance Comparison

FluorophorePhotostabilitypH SensitivityCommon ApplicationsKey Considerations
This compound Moderate to High[7][8]Low (pH 4-10)[7]Immunofluorescence, Flow CytometryGood all-around performer, less bright than BV421.
DAPI ModerateSensitive to environmentNuclear counterstain (fixed cells)Primarily a DNA stain, can show spectral shift with RNA.[2]
Hoechst 33342 ModerateSensitive to environmentNuclear counterstain (live & fixed cells)Cell-permeable, but can be phototoxic.
Brilliant Violet 421 (BV421) High[6][9]LowFlow Cytometry, ImmunofluorescenceExceptionally bright, ideal for detecting low-abundance targets.[9][10]

Experimental Protocols: Ensuring Antibody Specificity

To validate the specificity of an this compound-conjugated antibody, a series of control experiments are essential. The following protocols provide a framework for rigorous validation in immunofluorescence (IF) and flow cytometry.

Genetic Knockout/Knockdown Validation

This is considered the gold standard for antibody validation. By comparing the antibody's signal in wild-type cells to cells where the target gene has been knocked out or its expression significantly reduced, one can definitively assess specificity.

Protocol for Immunofluorescence (IF) Validation using Knockout (KO) Cell Lines:

  • Cell Culture: Culture wild-type (WT) and knockout (KO) cells for the target protein on sterile glass coverslips in a 24-well plate until they reach 70-80% confluency.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular protein, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the this compound-conjugated primary antibody to its optimal concentration in the blocking buffer. Incubate the coverslips with the antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filters for this compound (Excitation: ~350 nm, Emission: ~440 nm).

  • Analysis: Compare the fluorescence signal between the WT and KO cells. A specific antibody will show a strong signal in the WT cells and a significantly reduced or absent signal in the KO cells.

Positive and Negative Expression Controls

Utilizing cell lines or tissues with known high (positive) and low/no (negative) expression of the target protein is a fundamental validation step.

Protocol for Flow Cytometry Validation using Positive and Negative Cell Lines:

  • Cell Preparation: Harvest and prepare single-cell suspensions of the positive and negative control cell lines. Adjust the cell concentration to 1 x 10⁶ cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • Staining: Aliquot 100 µL of each cell suspension into separate tubes. Add the this compound-conjugated primary antibody at its predetermined optimal concentration.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer, centrifuging at 300 x g for 5 minutes between washes.

  • Resuspension: Resuspend the cell pellets in 500 µL of flow cytometry staining buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer equipped with a UV or violet laser capable of exciting this compound.

  • Analysis: Compare the median fluorescence intensity (MFI) between the positive and negative cell lines. A specific antibody will show a significantly higher MFI in the positive cell line.

Isotype Controls

An isotype control is an antibody of the same immunoglobulin class and subclass, and conjugated to the same fluorophore (this compound), but with no specificity for the target antigen. This control helps to differentiate non-specific background staining from true antigen-specific binding.

Implementation in IF and Flow Cytometry:

  • In parallel with the primary antibody staining, incubate a separate sample with the this compound-conjugated isotype control at the same concentration as the primary antibody.

  • The signal from the isotype control should be minimal, representing the baseline level of non-specific binding.

Mandatory Visualization

To clarify the experimental logic and workflows, the following diagrams are provided.

Antibody_Validation_Workflow cluster_planning Experimental Planning cluster_execution Validation Experiments cluster_analysis Data Analysis & Conclusion Select Antibody Select Antibody Identify Controls Identify Controls Select Antibody->Identify Controls Key Step KO Validation KO Validation Identify Controls->KO Validation Pos/Neg Controls Pos/Neg Controls Identify Controls->Pos/Neg Controls Isotype Control Isotype Control Identify Controls->Isotype Control Compare Signals Compare Signals KO Validation->Compare Signals Pos/Neg Controls->Compare Signals Isotype Control->Compare Signals Validate Specificity Validate Specificity Compare Signals->Validate Specificity

Caption: Workflow for validating antibody specificity.

Control_Logic cluster_controls Control Experiments Primary Ab Signal Signal with This compound Primary Ab Specific Binding Validated Specific Signal Primary Ab Signal->Specific Binding MINUS KO_Signal Signal in Knockout Cells KO_Signal->Specific Binding Isotype_Signal Signal with Isotype Control Isotype_Signal->Specific Binding Secondary_Only Signal with Secondary Ab Only (if applicable) Secondary_Only->Specific Binding

Caption: Logical relationship of controls for specificity.

References

Spectral Compatibility of Alexa Fluor 350 with FITC and PE: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging multi-color fluorescence-based assays, a thorough understanding of fluorophore spectral compatibility is paramount to generating accurate and reproducible data. This guide provides a detailed comparison of the spectral properties of Alexa Fluor 350, Fluorescein Isothiocyanate (FITC), and Phycoerythrin (PE), offering experimental protocols and data to assess their suitability for simultaneous use in applications such as flow cytometry and immunofluorescence microscopy.

Spectral Properties and Overlap

The degree of spectral overlap dictates the potential for signal bleed-through between detection channels, which can lead to false-positive results. The key spectral characteristics of this compound, FITC, and PE are summarized below.

FluorophoreExcitation Max (nm)Emission Max (nm)Common Laser Line(s)
This compound~346~442355 nm (UV)
FITC~495~519488 nm (Blue)
PE~496, ~564~578488 nm (Blue), 561 nm (Yellow-Green)

Spectral Overlap Considerations:

  • This compound and FITC: this compound is a blue-fluorescent dye designed to have minimal spectral overlap with green fluorophores like FITC.[1][2] Its excitation is in the ultraviolet range, well separated from the 488 nm laser line typically used to excite FITC. However, the emission tail of this compound may extend into the detection window for FITC, necessitating compensation in sensitive applications.

  • This compound and PE: The spectral separation between this compound and PE is significant. This compound is excited by a UV laser, while PE is most efficiently excited by a blue or yellow-green laser. Their emission maxima are also well-separated. Consequently, the spectral overlap between this compound and PE is generally minimal.

  • FITC and PE: A well-documented spectral challenge is the significant emission overlap of FITC into the PE detection channel.[3][4][5][6] The emission spectrum of FITC is broad, and its tail extends into the wavelength range where PE fluorescence is detected. This necessitates careful compensation to accurately measure the PE signal.[3][4][5][6]

Experimental Assessment of Spectral Compatibility

To empirically determine the level of spectral overlap and establish correct compensation settings for a specific instrument, single-color controls are essential.

Flow Cytometry Compensation Protocol

This protocol outlines the steps to create a compensation matrix for a flow cytometry experiment using this compound, FITC, and PE.

Materials:

  • Cells or compensation beads

  • Antibodies or reagents conjugated to this compound, FITC, and PE

  • Unstained cells or beads

  • Flow cytometer with appropriate lasers (e.g., 355 nm, 488 nm) and detectors

Procedure:

  • Prepare Single-Color Controls:

    • Prepare four samples:

      • Unstained cells/beads

      • Cells/beads stained only with the this compound conjugate

      • Cells/beads stained only with the FITC conjugate

      • Cells/beads stained only with the PE conjugate

    • Ensure that for each stained sample, there is a clear positive and negative population to accurately calculate the spillover.

  • Instrument Setup:

    • Turn on the flow cytometer and allow it to warm up.

    • Use the unstained sample to set the forward scatter (FSC) and side scatter (SSC) voltages to appropriately visualize the cell population of interest.

    • Adjust the fluorescence detector voltages (photomultiplier tubes, PMTs) for each channel so that the negative population is on scale (typically within the first log decade) and the positive population is on scale and as bright as possible without being saturated.

  • Acquire Single-Color Controls:

    • Run each single-color control and record the data. Collect a sufficient number of events for statistically robust analysis (e.g., 10,000-50,000 events).

  • Calculate Compensation Matrix:

    • Using the flow cytometry software's automated compensation setup, the algorithm will calculate the percentage of signal from each fluorophore that is detected in the other channels (spillover).

    • The software generates a compensation matrix. An example of what this might look like is shown below (note: these are illustrative values and will vary by instrument).

This compoundFITCPE
Spillover into AF350 Channel 100%~1-5%~0-1%
Spillover into FITC Channel ~5-15%100%~0-2%
Spillover into PE Channel ~0-1%~20-40%100%
  • Apply and Verify Compensation:

    • Apply the calculated compensation matrix to your multicolor samples.

    • Visually inspect bivariate plots of the single-color controls to ensure that the median fluorescence intensity (MFI) of the positive population in the spillover channel is the same as the MFI of the negative population.

Compensation_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Unstained Unstained Cells/Beads Setup Instrument Setup (Voltages, Gates) Unstained->Setup AF350_single This compound Control Acquire Acquire Single-Color Controls AF350_single->Acquire FITC_single FITC Control FITC_single->Acquire PE_single PE Control PE_single->Acquire Setup->Acquire Calculate Calculate Spillover & Create Matrix Acquire->Calculate Apply Apply Compensation Calculate->Apply Verify Verify on Plots Apply->Verify

Immunofluorescence Protocol for Assessing Spectral Crosstalk

This protocol describes how to visually assess spectral bleed-through in a multiplex immunofluorescence experiment.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Primary antibodies raised in different species

  • Secondary antibodies conjugated to this compound, FITC, and PE, each recognizing a different primary antibody species

  • Mounting medium with DAPI (optional, as a nuclear counterstain)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Single-Stain Controls:

    • Prepare four separate slides/coverslips:

      • Unstained (autofluorescence control)

      • Stained with the primary and this compound-conjugated secondary antibody only

      • Stained with the primary and FITC-conjugated secondary antibody only

      • Stained with the primary and PE-conjugated secondary antibody only

  • Image Acquisition:

    • For each single-stained sample, acquire images through all three filter sets (the one for this compound, the one for FITC, and the one for PE).

    • Use the same acquisition settings (exposure time, gain) for each filter set across all samples.

  • Assess Crosstalk:

    • This compound Control: When imaging the this compound-stained sample, check for any signal in the FITC and PE channels. This will reveal the extent of this compound emission bleed-through.

    • FITC Control: When imaging the FITC-stained sample, check for signal in the this compound and PE channels. This will highlight any FITC bleed-through.

    • PE Control: When imaging the PE-stained sample, check for signal in the this compound and FITC channels.

    • Minimal to no signal should be observed in the "off-target" channels if the fluorophores are spectrally compatible and the filter sets are appropriate.

Spectral_Overlap_Concept cluster_AF350 This compound cluster_FITC FITC cluster_PE PE AF350_Ex Excitation (~346 nm) AF350_Em Emission (~442 nm) AF350_Ex->AF350_Em UV Laser FITC_Em Emission (~519 nm) AF350_Em->FITC_Em Minimal Overlap FITC_Ex Excitation (~495 nm) FITC_Ex->FITC_Em Blue Laser PE_Em Emission (~578 nm) FITC_Em->PE_Em Significant Overlap PE_Ex Excitation (~496/564 nm) PE_Ex->PE_Em Blue/Yellow-Green Laser

Conclusion

The spectral compatibility of this compound with FITC and PE is generally favorable, particularly for three-color experiments. The primary challenge lies in the significant spectral overlap of FITC into the PE channel, which requires careful and accurate compensation. The use of single-color controls is indispensable for both flow cytometry and immunofluorescence to empirically determine and correct for spectral bleed-through. By following the detailed experimental protocols provided, researchers can confidently design and execute multi-color experiments, ensuring the generation of high-quality, reliable data.

References

A Head-to-Head Comparison: Alexa Fluor™ 350 vs. Pacific Blue™ for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorophore selection, the choice between spectrally similar dyes like Alexa Fluor™ 350 and Pacific Blue™ is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of these two popular blue-emitting fluorophores to facilitate an informed selection process for applications such as flow cytometry and immunofluorescence microscopy.

This comprehensive analysis delves into the key performance characteristics of each dye, including their spectral properties, brightness, and photostability, supported by experimental data and detailed protocols.

Quantitative Performance At-a-Glance

To provide a clear and concise overview, the following table summarizes the key quantitative parameters for Alexa Fluor™ 350 and Pacific Blue™.

PropertyAlexa Fluor™ 350Pacific Blue™Reference
Excitation Maximum (nm) 346401-410[1][2]
Emission Maximum (nm) 442452-455[1][2]
Quantum Yield ~0.24~0.78[3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~19,000~30,000-46,000[1][4]
Relative Brightness (Stain Index) DimDim-Moderate[3]

In-Depth Performance Analysis

Spectral Properties

Alexa Fluor™ 350 is a coumarin-based dye with an excitation maximum in the ultraviolet (UV) range at approximately 346 nm and an emission maximum at 442 nm.[1] This makes it well-suited for excitation by UV lasers. Pacific Blue™, on the other hand, is optimally excited by a violet laser (around 405 nm), with an excitation peak ranging from 401 to 410 nm and an emission peak between 452 and 455 nm.[2][5] The choice between these dyes will, therefore, heavily depend on the available laser lines in the user's instrumentation.

Brightness and Quantum Yield

The brightness of a fluorophore is a critical factor for resolving cell populations and detecting low-abundance targets. Brightness is a product of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

Pacific Blue™ exhibits a significantly higher quantum yield (~0.78) compared to Alexa Fluor™ 350 (~0.24).[3][4] Furthermore, Pacific Blue™ has a higher molar extinction coefficient. This combination results in Pacific Blue™ generally being a brighter dye than Alexa Fluor™ 350 in flow cytometry applications, as reflected in their respective Stain Index classifications of "Dim-Moderate" and "Dim".[3]

Photostability

Experimental Applications and Protocols

Both Alexa Fluor™ 350 and Pacific Blue™ are extensively used in immunofluorescence microscopy and flow cytometry. The choice of dye often depends on the specific experimental design, particularly in multicolor panels where minimizing spectral overlap is essential.

Immunofluorescence Microscopy

In immunofluorescence, the superior photostability of Alexa Fluor™ 350 can be advantageous for detailed and prolonged imaging sessions.

G General Immunofluorescence Workflow A Cell Seeding & Culture B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Secondary Antibody Incubation (Alexa Fluor™ 350 or Pacific Blue™ conjugate) D->E F Washing E->F G Mounting F->G H Imaging G->H

Caption: A typical workflow for an immunofluorescence experiment.

A detailed protocol for a multicolor immunofluorescence experiment comparing these dyes is provided below.

Protocol: Multicolor Immunofluorescence Staining

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If targeting intracellular antigens, permeabilize cells with 0.25% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies (raised in different species if using indirect detection) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor™ 350 and goat anti-rabbit Pacific Blue™) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using appropriate filter sets for each fluorophore. For Alexa Fluor™ 350, use a DAPI filter set. For Pacific Blue™, use a filter set suitable for violet laser excitation.

Flow Cytometry

In flow cytometry, the brightness of Pacific Blue™ is a distinct advantage, especially for identifying dimly stained populations.

G Fluorescence Principle Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Absorption Excited->Ground Emission Emission Emitted Photon (Fluorescence) Excited->Emission Excitation Excitation Photon Excitation->Ground

Caption: The basic principle of fluorescence.

Protocol: Cell Surface Staining for Flow Cytometry

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁷ cells/mL in ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Fc Receptor Blocking: (Optional) Block Fc receptors by incubating cells with an Fc blocking reagent for 10 minutes on ice.

  • Antibody Staining: Add fluorophore-conjugated primary antibodies (e.g., CD4-Pacific Blue™ and CD8-Alexa Fluor™ 350) at the predetermined optimal concentration.

  • Incubation: Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 0.5 mL of FACS buffer.

  • Data Acquisition: Acquire data on a flow cytometer equipped with UV and violet lasers and appropriate filter sets.

Conclusion

Both Alexa Fluor™ 350 and Pacific Blue™ are valuable tools for fluorescence-based research. The optimal choice depends on the specific application and available instrumentation.

  • Choose Alexa Fluor™ 350 for:

    • Applications requiring high photostability, such as confocal microscopy and prolonged imaging.

    • Multiplexing experiments where a UV-excitable dye is needed to minimize spectral overlap with fluorophores excited by other lasers.

  • Choose Pacific Blue™ for:

    • Flow cytometry applications where brightness is paramount for resolving populations, especially those with low antigen expression.

    • Experiments utilizing a violet laser, as it is optimally excited in this range.

By carefully considering the data presented in this guide, researchers can confidently select the most appropriate blue-emitting fluorophore to achieve robust and reproducible results in their experiments.

References

A Researcher's Guide to Selecting and Utilizing Isotype Controls for Alexa Fluor 350-Conjugated Primary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Alexa Fluor 350-conjugated primary antibodies in immunofluorescence (IF) and flow cytometry, the accurate assessment of signal specificity is paramount. Isotype controls are a critical tool in this process, designed to distinguish true antigen-specific signal from non-specific background noise. This guide provides an objective comparison of isotype controls with alternative negative control strategies, supported by experimental protocols and logical frameworks to ensure data integrity.

Isotype controls are antibodies that match the host species, immunoglobulin (Ig) class and subclass, and light chain of the primary antibody, but are raised against an antigen not present in the experimental sample. When using a directly conjugated primary antibody, such as one labeled with this compound, the isotype control must also be conjugated to the same fluorophore. The primary purpose of an isotype control is to provide a baseline for non-specific binding, which can arise from several sources, including Fc receptor binding on immune cells and other non-specific protein-protein interactions.

Comparison of Negative Control Strategies

While isotype controls are a widely used tool, they are most effective when used in conjunction with other negative controls. The choice of negative control depends on the specific experimental question and the potential sources of background signal.

Control StrategyPrincipleAdvantagesDisadvantagesWhen to Use
This compound Isotype Control An antibody of the same host, isotype, and conjugation as the primary, but with no specificity to the target sample.- Accounts for non-specific binding of the primary antibody's Fc region. - Mimics non-specific interactions of the immunoglobulin itself.- Does not account for non-specific binding of the fluorophore alone. - Can be an imperfect match for the primary antibody's charge and hydrophobicity. - Adds cost to the experiment.When working with cell types known to express Fc receptors (e.g., macrophages, B cells) and for monoclonal primary antibodies.
Unstained Cells/Tissue Sample is processed without the addition of any fluorescently labeled antibody.- Establishes the level of endogenous autofluorescence in the sample. - Simple and cost-effective.- Does not account for non-specific binding of the primary or secondary antibodies.As a fundamental baseline control in all immunofluorescence and flow cytometry experiments.
Secondary Antibody Only Control Sample is incubated with the fluorescently labeled secondary antibody, omitting the primary antibody.- Identifies non-specific binding of the secondary antibody to the sample.- Only applicable for indirect immunofluorescence. - Does not account for non-specific binding of the primary antibody.Essential for all indirect immunofluorescence experiments to validate secondary antibody specificity.
Fluorescence Minus One (FMO) Control In multicolor experiments, a sample is stained with all antibodies except for the one of interest.- Defines the gating boundary for the omitted fluorophore, accounting for spectral spillover from other channels.- Primarily used in flow cytometry. - Can be complex and costly to set up for panels with many colors.Considered the gold standard for setting gates in multicolor flow cytometry.

Available Isotype Controls for this compound Conjugated Primary Antibodies

Several manufacturers offer isotype controls specifically for use with this compound conjugated primary antibodies. The selection of the appropriate isotype control is dictated by the characteristics of the primary antibody being used.

Product DescriptionHost SpeciesIsotypeManufacturer (Example)
Mouse IgG1 Isotype Control (Alexa Fluor® 350)MouseIgG1Novus Biologicals
Rabbit IgG Isotype Control (Alexa Fluor® 350)RabbitIgGNovus Biologicals
Rat IgG Isotype Control (Alexa Fluor® 350)RatIgGBioss Antibodies

Note: It is highly recommended to purchase the isotype control from the same manufacturer as the primary antibody. This helps to ensure that the fluorophore-to-antibody ratio (F/P ratio) and the conjugation chemistry are as similar as possible, providing a more accurate negative control.

Experimental Protocols

Accurate and reproducible data relies on meticulous experimental execution. Below are detailed protocols for the use of an this compound isotype control and alternative negative controls in immunofluorescence microscopy.

Protocol 1: Immunofluorescence Staining with this compound Isotype Control

This protocol assumes the use of a directly conjugated primary antibody.

  • Cell/Tissue Preparation: Prepare cells or tissue sections on slides as per your standard protocol (e.g., fixation, permeabilization).

  • Blocking: Block non-specific binding sites by incubating the samples in a suitable blocking buffer (e.g., 5% normal serum from a species different to the primary antibody host in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody/Isotype Control Incubation:

    • Test Sample: Dilute the this compound conjugated primary antibody to its optimal working concentration in blocking buffer.

    • Isotype Control Sample: Dilute the this compound conjugated isotype control to the exact same concentration as the primary antibody in blocking buffer.

    • Apply the diluted primary antibody or isotype control to the respective samples and incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C, protected from light.

A Quantitative Comparison of Blue Fluorescent Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and diagnostics, the selection of an appropriate fluorescent dye is paramount for achieving high-quality, reproducible results. This guide provides a detailed quantitative comparison of Alexa Fluor 350 with other commonly used blue fluorescent dyes, including DAPI, Hoechst 33258, AMCA, DyLight 350, and CF350. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Photophysical Properties: A Side-by-Side Comparison

The performance of a fluorescent dye is primarily determined by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), which dictate the required hardware for imaging; the molar extinction coefficient (ε), which indicates the efficiency of light absorption; and the fluorescence quantum yield (Φ), a measure of the efficiency of converting absorbed light into emitted fluorescence.

The following table summarizes the key photophysical properties of this compound and its alternatives.

DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)
This compound 346[1]442[1]19,000[2]0.24[3]
DAPI (DNA-bound) 35846127,000~0.2-0.9 (highly dependent on binding mode and environment)
Hoechst 33258 (DNA-bound) 35246146,000~0.4-0.6
AMCA 345-350440-45019,000~0.7
DyLight 350 35343215,000High (specific value not readily available)[4]
CF350 34744818,000Not readily available

Experimental Protocol: Measurement of Relative Fluorescence Quantum Yield

To ensure accurate and reproducible comparisons of dye performance, a standardized protocol for measuring the relative fluorescence quantum yield is essential. The following method, which uses a well-characterized standard such as quinine sulfate, is widely adopted in the field.[5][6]

Objective: To determine the relative fluorescence quantum yield of a test dye (e.g., this compound) using a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., deionized water, ethanol, or appropriate buffer)

  • Quinine sulfate (standard)

  • Test dye

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the standard and the test dye in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the standard and the test dye. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the test dye and should correspond to the excitation maximum of the standard.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the standard and the test dye.

    • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each dilution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test dye.

    • Determine the slope of the linear fit for both plots.

  • Calculation of Quantum Yield: The quantum yield of the test dye (Φ_test) is calculated using the following equation:

    Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_test and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the test dye and the standard, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test dye and the standard, respectively. If the same solvent is used, this term becomes 1.

Visualizing Experimental Workflow

To further clarify the process of determining relative fluorescence quantum yield, the following diagram illustrates the key steps involved.

G Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare Standard Dilutions abs_measure Measure Absorbance (UV-Vis) prep_std->abs_measure prep_test Prepare Test Dye Dilutions prep_test->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Relative Quantum Yield G Relationship of Photophysical Parameters to Brightness Brightness Brightness MolarExtinction Molar Extinction Coefficient (ε) MolarExtinction->Brightness QuantumYield Quantum Yield (Φ) QuantumYield->Brightness

References

A Researcher's Guide to Cross-Reactivity of Alexa Fluor 350 Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Selecting a highly specific secondary antibody is paramount for generating reliable and reproducible data in immunoassays. Cross-reactivity, the unintended binding of a secondary antibody to immunoglobulins (IgG) from species other than the primary antibody's host, can lead to high background, false positives, and misinterpretation of results. This guide provides a comparative overview of commercially available Alexa Fluor 350-conjugated secondary antibodies, focusing on their specificity and providing standardized protocols for in-house validation.

Understanding Cross-Adsorption

To minimize non-specific binding, manufacturers employ a purification step called cross-adsorption (or pre-adsorption). During this process, the secondary antibody solution is passed through a column containing immobilized serum proteins from various species. This captures and removes antibodies that would otherwise cross-react with endogenous immunoglobulins in the sample or with other primary antibodies in a multiplexing experiment. The extent of this cross-adsorption is a key indicator of a secondary antibody's specificity.

Comparison of this compound Secondary Antibodies

The following table summarizes the claimed cross-adsorption profiles of this compound secondary antibodies from various suppliers. This information is based on publicly available datasheets and provides a starting point for selecting a suitable reagent. It is important to note that while manufacturers provide qualitative statements of minimal cross-reactivity, quantitative performance can vary. Independent validation is always recommended.

Supplier Host Species Target Species Cross-Adsorbed Against
Thermo Fisher Scientific (Invitrogen) DonkeyMouse IgG (H+L)Bovine, Chicken, Goat, Guinea Pig, Hamster, Horse, Human, Rabbit, Rat, Sheep serum proteins.[1]
DonkeyRabbit IgG (H+L)Bovine, Chicken, Goat, Guinea Pig, Hamster, Horse, Human, Mouse, Rat, Sheep serum proteins.[2]
GoatMouse IgG (H+L)Information not readily available on the specific product page, but generally advertised as highly cross-adsorbed.
GoatRabbit IgG (H+L)Human IgG, Human serum, Mouse IgG, Mouse serum, Bovine serum.[3]
Jackson ImmunoResearch DonkeyMouse IgG (H+L)Bovine, Chicken, Goat, Guinea Pig, Syrian Hamster, Horse, Human, Rabbit, Rat, Sheep serum proteins.[4]
DonkeyRabbit IgG (H+L)Bovine, Chicken, Goat, Guinea Pig, Syrian Hamster, Horse, Human, Mouse, Rat, Sheep serum proteins.
Cell Signaling Technology GoatMouse IgG (H+L)Human IgG, Human serum.
GoatRabbit IgG (H+L)Human IgG, Human serum, Mouse IgG, Mouse serum, Bovine serum.[5]
Abcam GoatMouse IgG (H+L)Recommends using pre-adsorbed secondary antibodies to minimize cross-reactivity.
GoatRabbit IgG (H+L)Recommends using pre-adsorbed secondary antibodies to minimize cross-reactivity.

Note: This table is based on information available as of late 2025 and is subject to change. Researchers should always consult the most recent product datasheets from the manufacturer.

Experimental Protocols for Cross-Reactivity Testing

To ensure the specificity of your this compound secondary antibody, it is crucial to perform in-house validation. The following are detailed protocols for two common methods for assessing cross-reactivity: Dot Blot and Enzyme-Linked Immunosorbent Assay (ELISA).

Dot Blot Assay for Qualitative Assessment of Cross-Reactivity

The dot blot is a rapid and straightforward method to qualitatively assess the specificity of a secondary antibody.

Methodology:

  • Antigen Coating: Spot 1 µL of purified IgG from a panel of relevant species (e.g., mouse, rat, human, rabbit, goat, sheep, bovine) at a concentration of 100 µg/mL onto a nitrocellulose membrane. Also, include a spot of the target IgG (the species your secondary antibody should detect). Allow the spots to dry completely.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Secondary Antibody Incubation: Incubate the membrane with the this compound-conjugated secondary antibody, diluted in the blocking buffer according to the manufacturer's recommended concentration range, for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5 minutes each to remove unbound antibodies.

  • Detection: Visualize the fluorescent signal using an appropriate imaging system with an excitation source and emission filter suitable for this compound (Excitation/Emission: ~346/442 nm).

Expected Results: A strong signal should only be observed on the spot corresponding to the target IgG. Any signal on other species' IgG spots indicates cross-reactivity.

Dot_Blot_Workflow cluster_prep Membrane Preparation cluster_incubation Incubation & Washing cluster_detection Detection spot_igg Spot IgGs from Various Species dry_membrane Air Dry Membrane spot_igg->dry_membrane block Block with 5% Milk/BSA in TBST dry_membrane->block incubate_secondary Incubate with this compound Secondary Ab block->incubate_secondary wash Wash with TBST (3x) incubate_secondary->wash visualize Visualize Fluorescence (Ex/Em: 346/442 nm) wash->visualize

Dot Blot Experimental Workflow
ELISA for Quantitative Analysis of Cross-Reactivity

ELISA provides a quantitative measure of secondary antibody cross-reactivity, allowing for a more detailed comparison.

Methodology:

  • Coating: Coat the wells of a 96-well microplate with 100 µL/well of 1 µg/mL purified IgG from various species in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS with 0.05% Tween-20 (PBST).

  • Blocking: Block the wells with 200 µL/well of 1% BSA in PBS for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add 100 µL/well of the this compound-conjugated secondary antibody at a range of dilutions and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Read the plate on a fluorescence plate reader with excitation and emission wavelengths appropriate for this compound (~346 nm excitation, ~442 nm emission).

Data Analysis: The fluorescence intensity in each well is proportional to the amount of secondary antibody bound. Cross-reactivity can be expressed as a percentage of the signal obtained with the target IgG.

ELISA_Workflow coat_plate Coat 96-well Plate with IgGs from Different Species wash1 Wash (3x with PBST) coat_plate->wash1 block Block with 1% BSA in PBS wash1->block wash2 Wash (3x with PBST) block->wash2 incubate_secondary Incubate with this compound Secondary Antibody wash2->incubate_secondary wash3 Wash (3x with PBST) incubate_secondary->wash3 read_plate Read Fluorescence (Ex/Em: 346/442 nm) wash3->read_plate analyze Analyze Data & Calculate % Cross-Reactivity read_plate->analyze

ELISA Workflow for Cross-Reactivity

Best Practices for Minimizing Cross-Reactivity

  • Choose Highly Cross-Adsorbed Antibodies: Whenever possible, select secondary antibodies that have been explicitly cross-adsorbed against the species present in your sample and any other primary antibodies used in your experiment.

  • Perform In-House Validation: Always test a new lot of secondary antibody for specificity using one of the methods described above.

  • Include Proper Controls: In every immunofluorescence experiment, include a "secondary antibody only" control (omitting the primary antibody) to assess the level of non-specific binding of the secondary antibody to your sample.

  • Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to determine the optimal concentrations that provide a strong specific signal with minimal background.

  • Use Appropriate Blocking Buffers: A blocking solution, such as normal serum from the host species of the secondary antibody, can help to reduce non-specific binding.

References

Safety Operating Guide

Proper Disposal of Alexa Fluor 350: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing Alexa Fluor 350 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of waste containing this fluorescent dye.

This compound is a blue-fluorescent dye belonging to the coumarin class.[1] While the dye itself is not classified as acutely toxic, it is often supplied in solutions containing preservatives such as sodium azide, which is highly toxic and reactive.[2][3][4] Therefore, disposal protocols must consider all components of the solution.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific product you are using. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Handle the dye and any waste generated in a well-ventilated area, preferably within a chemical fume hood.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key chemical properties of this compound.

PropertyValueReference
Molecular FormulaC₁₆H₁₄N₂O₉S[6]
Molecular Weight410.4 g/mol [6]
Excitation Maximum~346 nm[7][8]
Emission Maximum~441 nm[8]
Common PreservativeSodium Azide (NaN₃)[2][4]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on the form of the waste (liquid or solid) and the presence of other hazardous materials, particularly sodium azide.

Liquid Waste Disposal

Aqueous Solutions Containing this compound (with or without Sodium Azide):

Due to the hazards associated with sodium azide, do not dispose of any this compound solutions down the drain .[3][4] Sodium azide can react with lead and copper plumbing to form highly explosive metal azides.[3][5]

  • Segregation: Collect all aqueous waste containing this compound in a dedicated, properly labeled hazardous waste container.[9][10]

    • Use a container made of a material compatible with the waste (e.g., high-density polyethylene).

    • The container must have a secure, tight-fitting lid.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical names of all contents (e.g., "Aqueous solution of this compound and Sodium Azide"), and the approximate concentrations.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[9] This area should be away from incompatible materials, particularly acids, as sodium azide can react with acids to produce toxic hydrazoic acid gas.[4]

  • Disposal Request: Once the container is full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[11]

Solid Waste Disposal

Contaminated Labware and Debris:

Solid waste includes items such as pipette tips, centrifuge tubes, gloves, and paper towels that have come into contact with this compound.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container. This can be a labeled plastic bag or a rigid container.

  • Labeling: Clearly label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").

  • Storage: Store the solid waste container with your other chemical waste, away from general trash.

  • Disposal: Dispose of the container through your institution's EHS-approved hazardous waste stream.

Experimental Protocol: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before being discarded or recycled.

  • Initial Rinse: Rinse the empty container three times with a suitable solvent that will dissolve the dye (e.g., water for aqueous solutions, or an appropriate organic solvent for other forms).

  • Rinsate Collection: Collect the first rinse as hazardous waste and add it to your liquid waste container.[11] Subsequent rinses can typically be disposed of down the drain with copious amounts of running water, but confirm this with your institution's EHS guidelines.

  • Final Disposal: Once decontaminated, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Aqueous Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Labware, Gloves, etc.) waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Leak-Proof Hazardous Waste Container solid_waste->collect_solid store_waste Store in Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste ehs_pickup Arrange for Pickup and Disposal by Institutional EHS store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, protecting both themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

Safeguarding Your Research: A Guide to Handling Alexa Fluor 350

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals utilizing the blue fluorescent dye Alexa Fluor 350 must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper handling of this chemical.

Personal Protective Equipment (PPE) and Safety Precautions

When working with this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GlassesMust have side shields to protect against splashes.[1][2]
Face ShieldRecommended when there is a significant risk of splashes.[3][4]
Hand Protection GlovesChemical-resistant nitrile rubber gloves are recommended. A minimum thickness of 0.11 mm and a breakthrough time of 480 minutes should be ensured.[5]
Body Protection Lab CoatA standard lab coat should be worn to protect against incidental contact.[1][3]
ClothingLong pants and closed-toe shoes are mandatory in a laboratory setting.[1][3]
Respiratory Protection Not Generally RequiredUse in a well-ventilated area. If adequate ventilation cannot be achieved, consult your institution's safety officer for appropriate respiratory protection.[5]

It is crucial to note that some this compound products may contain sodium azide, a substance that can be absorbed through the skin.[5] Therefore, diligent use of gloves and immediate removal and disposal of contaminated gloves are critical. Always wash your hands thoroughly after handling the material, even if gloves were worn.[5][6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

To ensure a safe and efficient workflow, from preparation to disposal, the following procedural steps should be followed.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare a Well-Ventilated Work Area prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_reagent Handle Reagent Carefully to Avoid Contact and Aerosol Generation prep_area->handle_reagent Proceed to Handling handle_weigh If Weighing, Use a Chemical Fume Hood or Vented Balance Enclosure handle_reagent->handle_weigh handle_solution Prepare Solutions in a Designated Area handle_weigh->handle_solution post_decon Decontaminate Work Surfaces handle_solution->post_decon Proceed to Post-Handling post_waste Segregate and Dispose of Waste According to Institutional Guidelines post_decon->post_waste post_ppe Remove and Dispose of PPE Properly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.

Storage and Disposal Plan

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7][8] Depending on the specific product formulation, storage temperatures may vary, with some requiring refrigeration (2-6°C) and others needing to be kept at or below -20°C.[9] Always refer to the manufacturer's instructions for specific storage conditions.

Disposal: In case of a spill, absorb the material with an inert substance such as vermiculite, dry sand, or earth, and place it into a designated chemical waste container.[5] Do not return spilled material to the original container.[5] All waste containing this compound, including contaminated consumables and solutions, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety department for specific disposal protocols.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。